Product packaging for 3-(2-Fluorophenyl)benzaldehyde(Cat. No.:CAS No. 676348-33-7)

3-(2-Fluorophenyl)benzaldehyde

Cat. No.: B1333757
CAS No.: 676348-33-7
M. Wt: 200.21 g/mol
InChI Key: JEZDTHCXEQVVLE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B1333757 3-(2-Fluorophenyl)benzaldehyde CAS No. 676348-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZDTHCXEQVVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382212
Record name 3-(2-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-33-7
Record name 3-(2-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 676348-33-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)benzaldehyde, also known as 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its unique structural features, including the biphenyl scaffold and the strategically placed fluorine atom and aldehyde group, make it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, purification procedures, and for predicting the behavior of the compound in various chemical and biological systems.

PropertyValueReference
CAS Number 676348-33-7N/A
Molecular Formula C₁₃H₉FON/A
Molecular Weight 200.21 g/mol N/A
IUPAC Name This compoundN/A
Synonyms 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehydeN/A

Note: Experimental data for properties such as melting point, boiling point, and density are not consistently available in the public domain. Researchers should refer to commercial supplier specifications or perform their own characterization.

Synthesis

The primary synthetic route to this compound and other biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction between 3-bromobenzaldehyde and (2-fluorophenyl)boronic acid.

Materials:

  • 3-Bromobenzaldehyde

  • (2-Fluorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for biphasic systems)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq.), (2-fluorophenyl)boronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction Mixture Reaction Mixture 3-Bromobenzaldehyde->Reaction Mixture (2-Fluorophenyl)boronic acid (2-Fluorophenyl)boronic acid (2-Fluorophenyl)boronic acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up This compound This compound Purification->this compound Column Chromatography

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) due to the protons on both phenyl rings. The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons in the typical range of δ 110-160 ppm. The carbonyl carbon of the aldehyde group will be significantly deshielded, appearing around δ 190-200 ppm.

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands are expected for the following functional groups:

  • C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.[5][6]

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[5][6]

  • C-F stretch: A strong band in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[5][6]

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.[5][6]

Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 201.21. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially fragmentation of the biphenyl system.[7][8][9]

Applications in Drug Discovery and Development

Fluorinated benzaldehydes are important precursors in the synthesis of various biologically active molecules.[1][10] The introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Potential Signaling Pathway Involvement

While specific studies on the biological activity of this compound are limited, research on the parent compound, benzaldehyde, has shown that it can inhibit multiple signaling pathways implicated in cancer progression.[11][12][13] Benzaldehyde has been demonstrated to suppress the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways by modulating the function of 14-3-3ζ, a protein that acts as a signaling hub.[11][12][13]

It is hypothesized that this compound, as a structural analog, may exhibit similar or enhanced activity by interacting with the 14-3-3ζ protein and subsequently inhibiting these key oncogenic signaling cascades. Further research is warranted to investigate this potential mechanism of action.

Signaling_Pathway cluster_inhibition Potential Inhibition by this compound cluster_pathways Downstream Signaling Pathways 3_2_F_Benz This compound p14_3_3_zeta 14-3-3ζ 3_2_F_Benz->p14_3_3_zeta Inhibits Interaction PI3K_AKT_mTOR PI3K/AKT/mTOR p14_3_3_zeta->PI3K_AKT_mTOR Regulates STAT3 STAT3 p14_3_3_zeta->STAT3 Regulates NFkB NFκB p14_3_3_zeta->NFkB Regulates ERK ERK p14_3_3_zeta->ERK Regulates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, etc.) PI3K_AKT_mTOR->Cancer_Hallmarks Promotes STAT3->Cancer_Hallmarks Promotes NFkB->Cancer_Hallmarks Promotes ERK->Cancer_Hallmarks Promotes

Figure 2: Hypothetical signaling pathway inhibition by this compound.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling reaction. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reasonably predicted. The known biological activities of its parent compound, benzaldehyde, suggest that this compound may be a valuable lead structure for the development of novel therapeutics, particularly in the area of oncology. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to fully unlock its potential.

References

An In-depth Technical Guide to the Chemical Properties of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 3-(2-Fluorophenyl)benzaldehyde (CAS No. 676348-33-7), also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. This biaryl aldehyde is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The presence of a fluorine atom on one of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This document consolidates available data on its physical and chemical properties, provides a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and presents its characteristic spectral data.

Chemical and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₁₃H₉FO[1]. Its structure features a benzaldehyde ring substituted at the meta-position with a 2-fluorophenyl group[1]. This unique arrangement of a biphenyl system, an aldehyde functional group, and an ortho-positioned fluorine atom imparts specific steric and electronic characteristics, making it a valuable building block in synthetic chemistry[1]. The introduction of fluorine can modulate the reactivity of the aldehyde group and enhance the metabolic stability and binding affinity of derivative compounds in drug discovery[1].

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 676348-33-7[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol
IUPAC Name 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde[1]
Melting Point 178-179 °C
Boiling Point 323.5 °C at 760 mmHg
Density 1.173 g/cm³
Flash Point 215.6 °C

Synthesis

The primary method for the synthesis of this compound and other biphenyl structures is the Suzuki-Miyaura cross-coupling reaction[1]. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In the case of this compound, this involves the coupling of 3-bromobenzaldehyde with (2-fluorophenyl)boronic acid.

Synthesis Workflow

The logical workflow for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System 3-bromobenzaldehyde 3-bromobenzaldehyde Reaction_Mixture Reaction Mixture 3-bromobenzaldehyde->Reaction_Mixture 2-fluorophenylboronic_acid 2-fluorophenylboronic_acid 2-fluorophenylboronic_acid->Reaction_Mixture Pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Heating Heating (e.g., 80-100 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • 3-Bromobenzaldehyde

  • (2-Fluorophenyl)boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), (2-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-bromobenzaldehyde.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5 and 10.5 ppm. The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the nine protons on the two phenyl rings. Due to the fluorine substitution, some of these signals may exhibit splitting due to ¹H-¹⁹F coupling.

The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group between δ 190 and 195 ppm. The aromatic region will display signals for the 12 aromatic carbons. The carbon atoms on the fluorinated ring will show splitting due to ¹³C-¹⁹F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium to Weak
C-H stretch (aldehyde)2850-2750Weak (often two bands)
C=O stretch (aldehyde)1710-1690Strong
C=C stretch (aromatic)1600-1450Medium to Strong
C-F stretch1250-1100Strong
Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 200.06, corresponding to the molecular formula C₁₃H₉FO. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO·) resulting in a peak at m/z 171, and the loss of carbon monoxide (CO) from the molecular ion, leading to a peak at m/z 172.

Applications in Research and Development

This compound is a versatile intermediate with significant potential in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The biphenyl and fluorinated phenyl motifs are present in numerous biologically active compounds. This aldehyde can serve as a key precursor for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability[1].

  • Materials Science: Biaryl structures are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific electronic properties conferred by the fluoro-substituted biphenyl system make this compound an interesting building block for new functional materials.

  • Agrochemicals: The introduction of fluorine into agrochemical structures can lead to increased efficacy and selectivity. This compound can be utilized in the synthesis of novel pesticides and herbicides.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on its structure as an aromatic aldehyde, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and agrochemical research. Its synthesis via the well-established Suzuki-Miyaura cross-coupling reaction provides a reliable route to this important building block. This technical guide has summarized the key chemical and physical properties, provided a detailed synthetic protocol, and outlined the expected spectral characteristics of this compound to aid researchers and scientists in its application and further development.

References

Technical Guide: 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)benzaldehyde, a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Core Compound Data

This compound is an aromatic aldehyde featuring a biphenyl backbone with a fluorine substituent. This structure imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

PropertyValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
IUPAC Name This compound
Alternate Name 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde[1]
CAS Number 676348-33-7[1]

Synthesis and Experimental Protocol

The primary route for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful method forges a carbon-carbon bond between a boronic acid and an organohalide, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from 3-formylphenylboronic acid and 1-bromo-2-fluorobenzene.

Materials:

  • 3-Formylphenylboronic acid

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-formylphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Base Addition: Add toluene (100 mL), ethanol (25 mL), and an aqueous solution of potassium carbonate (2 M, 50 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Development

The unique chemical properties of fluorinated compounds make them significant in various fields:

  • Medicinal Chemistry: The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] Fluorinated benzaldehydes are precursors to a wide range of more complex, biologically active molecules.[1]

  • Materials Science: The electronic properties influenced by the fluorine atom make this compound a useful intermediate in the development of novel organic materials with specific electronic or optical properties.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

SynthesisWorkflow Reactants Reactants: 3-Formylphenylboronic acid 1-Bromo-2-fluorobenzene Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Catalyst Catalyst System: Pd(OAc)₂ PPh₃ K₂CO₃ Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Suzuki-Miyaura synthesis of this compound.

References

In-Depth Technical Guide to the Structure Elucidation of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-Fluorophenyl)benzaldehyde, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. The document details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a biphenyl derivative containing a fluorine substituent and an aldehyde functional group. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated biphenyls attractive building blocks in drug discovery. The aldehyde group serves as a versatile handle for further chemical transformations. Accurate structure elucidation is a critical first step in the research and development process, ensuring the identity and purity of the compound for subsequent studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 676348-33-7
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Melting Point 178-179 °C
Boiling Point 323.5 °C at 760 mmHg
Density 1.173 g/cm³
Appearance Off-white crystalline powder

Synthesis

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Synthetic Scheme

The logical workflow for the synthesis is outlined below.

G A 3-Formylphenylboronic Acid F Suzuki-Miyaura Coupling A->F B 1-Bromo-2-fluorobenzene B->F C Pd Catalyst (e.g., Pd(OAc)₂) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., 1-Propanol/Water) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol adapted from a similar synthesis of a biphenyl aldehyde.[2]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 3-formylphenylboronic acid (1.05 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent) in a mixture of 1-propanol and water.

  • Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), and a 2 M aqueous solution of sodium carbonate (1.2 equivalents).

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Workup: Upon completion, cool the reaction mixture and add water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show signals in the aromatic and aldehyde regions. The protons on the benzaldehyde ring will appear as multiplets, and the aldehydic proton will be a singlet in the downfield region (around 10 ppm). The protons on the fluorophenyl ring will also appear as multiplets, with their chemical shifts influenced by the fluorine atom.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde (-CHO)
~7.2-8.0m8HAromatic protons

The carbon NMR spectrum will show distinct signals for the aldehydic carbon, the aromatic carbons, and the carbon atoms directly bonded to fluorine, which will exhibit C-F coupling.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~160 (d, ¹JCF ≈ 250 Hz)C-F
~115-145Aromatic Carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 4: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2720, ~2820WeakAldehyde C-H Stretch (Fermi doublet)
~1700StrongAldehyde C=O Stretch
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250StrongC-F Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (200.21 g/mol ).

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
200[M]⁺ (Molecular ion)
199[M-H]⁺
171[M-CHO]⁺

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation A Suzuki-Miyaura Coupling B Purification A->B C 1H NMR B->C D 13C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Data Interpretation C->G D->G E->G F->G H Structure Elucidated G->H

Caption: Workflow for structure elucidation.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of Suzuki-Miyaura synthesis and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry will provide a complete picture of the molecule's connectivity and functional groups, ensuring its identity and purity for use in further research and development activities. This guide provides the necessary theoretical background and practical considerations for the successful structure elucidation of this important fluorinated biphenyl derivative.

References

An In-depth Technical Guide to 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, a fluorinated aromatic aldehyde, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with a strategically placed fluorine atom and a reactive aldehyde group, offers a unique combination of steric and electronic properties. The introduction of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, including metabolic stability, binding affinity to target proteins, and membrane permeability. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on experimental details and data.

Chemical Identity and Properties

The IUPAC name for the compound is 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde . It is an aromatic organic compound with the chemical formula C₁₃H₉FO.

Table 1: Physicochemical Properties of 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

PropertyValueReference
CAS Number 676348-33-7[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol
Melting Point 178-179°C[1]
Boiling Point 323.5°C at 760 mmHg[1]
Density 1.173 g/cm³[1]
Flash Point 215.6°C[1]
Refractive Index 1.59[1]
LogP 3.30520[1]

Synthesis

The primary synthetic route to 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Logical Workflow for Synthesis

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Purification 3-Formylphenylboronic acid 3-Formylphenylboronic acid Reaction Reaction 3-Formylphenylboronic acid->Reaction 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde Purification->Final Product

Caption: General workflow for the synthesis of 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Formylphenylboronic acid

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-formylphenylboronic acid (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde as a solid.

Table 2: Summary of Reagents for Suzuki-Miyaura Coupling

ReagentRoleStoichiometry (equiv.)
1-Bromo-2-fluorobenzeneAryl halide1.0
3-Formylphenylboronic acidOrganoboron1.2
Palladium(II) acetateCatalyst0.02
TriphenylphosphineLigand0.08
Potassium carbonateBase2.0
Toluene/WaterSolvent-

Characterization

The structure and purity of the synthesized 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde can be confirmed by various spectroscopic methods.

Logical Flow for Compound Characterization

G cluster_purity Purity Analysis cluster_structure Structural Analysis Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation TLC TLC Purity Assessment->TLC HPLC HPLC Purity Assessment->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) Structural Elucidation->NMR Mass Spec Mass Spectrometry Structural Elucidation->Mass Spec FTIR FTIR Structural Elucidation->FTIR Final Confirmation Final Confirmation TLC->Final Confirmation HPLC->Final Confirmation NMR->Final Confirmation Mass Spec->Final Confirmation FTIR->Final Confirmation

Caption: Workflow for the characterization of 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances in the aromatic region (7.0-8.5 ppm) and a singlet for the aldehyde proton (around 10.0 ppm).

  • ¹³C NMR: Signals for aromatic carbons, the carbonyl carbon of the aldehyde (around 190 ppm), and a carbon-fluorine coupling.

  • ¹⁹F NMR: A singlet or multiplet in the characteristic region for an aryl fluoride.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

  • FT-IR: A characteristic C=O stretching vibration for the aldehyde group (around 1700 cm⁻¹) and C-F stretching vibrations.

Potential Applications in Drug Development

While specific biological activity data for 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is not extensively published, its structural motifs are present in various biologically active molecules. The aldehyde functionality serves as a versatile handle for the synthesis of more complex derivatives such as Schiff bases, imines, and alcohols, which can be screened for a wide range of pharmacological activities.

The fluorinated biphenyl scaffold is a known pharmacophore in several therapeutic areas. For instance, derivatives of fluorinated biphenyls have been investigated as inhibitors of various enzymes and as ligands for receptors. The presence of the fluorine atom can enhance the binding affinity and selectivity of a drug candidate for its biological target.

Potential areas of investigation for derivatives of 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde include:

  • Anticancer agents: Many biphenyl derivatives exhibit cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory agents: The biphenyl structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial agents: Schiff bases derived from aromatic aldehydes have shown promising antibacterial and antifungal activities.

  • Neurological disorders: Fluorinated compounds are of interest in the development of central nervous system (CNS) active drugs due to their potential to cross the blood-brain barrier.

Conclusion

2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura coupling provides an efficient method for its preparation. Further derivatization of the aldehyde group can lead to a diverse library of compounds for biological screening. The strategic incorporation of a fluorine atom in the biphenyl scaffold makes this compound and its derivatives promising candidates for the development of new therapeutic agents with improved pharmacological profiles. Further research is warranted to fully explore the biological potential of this versatile molecule.

References

Technical Guide: Physical Properties of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)benzaldehyde, with the CAS Number 676348-33-7, is an aromatic organic compound featuring a benzaldehyde moiety substituted with a 2-fluorophenyl group at the 3-position.[1] Its alternate name is 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde.[1] The presence of the fluorine atom and the biphenyl structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorinated biphenyl scaffold is a key feature in various biologically active molecules, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a representative workflow for its synthesis and purification.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and formulation. The table below summarizes the key physical properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Melting Point 178-179 °C[3]
Boiling Point 323.5 °C at 760 mmHg[3][4]
Density 1.173 g/cm³[3][4]
Solubility Insoluble in water; Soluble in common organic solvents such as diethyl ether, ethyl acetate, and chloroform.Inferred from the behavior of similar aromatic aldehydes like benzaldehyde.[5][6]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Heat the apparatus at a moderate rate until the temperature is about 20°C below the expected melting point (approximately 178°C).

  • Decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).[7] For a pure compound, this range should be narrow, typically 0.5-1.5°C.[8]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids, the boiling point is determined under vacuum and extrapolated to atmospheric pressure, or more commonly, a small-scale method like the Thiele tube method is employed for liquids with similar boiling points. Given the high boiling point of this compound, this would typically be measured under reduced pressure. However, a general procedure for atmospheric pressure determination using a Thiele tube is described below as it is a common technique for organic compounds.

Apparatus:

  • Thiele tube

  • Mineral oil

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or microburner

Procedure:

  • Place a few drops of the molten this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube and insert the thermometer assembly, ensuring the mineral oil level is above the side arm.

  • Gently heat the side arm of the Thiele tube with a small flame.[9][10]

  • Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up.

  • When a continuous stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[9][11]

Density Determination

The density of a solid organic compound can be determined by measuring the mass of a known volume.

Apparatus:

  • Analytical balance

  • Volumetric flask or pycnometer

  • A solvent in which the compound is insoluble (if using displacement)

Procedure (using a pycnometer for a solid):

  • Weigh a clean, dry pycnometer (W1).

  • Add a sample of this compound to the pycnometer and weigh it again (W2).

  • Fill the pycnometer containing the solid with a liquid of known density in which the solid is insoluble, ensuring no air bubbles are trapped. Weigh the pycnometer with the solid and the liquid (W3).

  • Empty and clean the pycnometer, then fill it with only the same liquid and weigh it (W4).

  • The density of the solid is calculated using the formula: Density = [(W2 - W1) * Density of liquid] / [(W4 - W1) - (W3 - W2)]

A simpler method involves measuring the volume of a known mass of the solid by displacement of a liquid in which it is insoluble in a graduated cylinder.[12][13]

Solubility Determination

A qualitative assessment of solubility in various solvents is often sufficient for many applications.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, dichloromethane)

Procedure:

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake or vortex the test tube for 10-20 seconds.[14]

  • Observe if the solid has dissolved completely. If not, gently warm the mixture to see if solubility increases with temperature.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at both room temperature and upon heating.[4]

  • Based on the principle of "like dissolves like," this compound, being a relatively non-polar aromatic compound, is expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water.[5][14]

Synthesis and Purification Workflow

The primary synthetic route to biphenyl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction.[1][15] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A typical workflow for the synthesis and subsequent purification is illustrated below.

Synthesis_Purification_Workflow Reactants 3-Bromobenzaldehyde + (2-Fluorophenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Reaction Setup Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup Reaction Quenching Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, MP) Pure_Product->Analysis

Caption: A representative workflow for the synthesis and purification of this compound.

Biological Activity Context

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the fluorinated biphenyl scaffold is of significant interest in medicinal chemistry. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[16] The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorination can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to target proteins.[1] Some fluorinated biphenyl derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV.[2] Therefore, it is plausible that this compound could serve as a precursor for compounds with interesting biological activities, warranting further investigation in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized protocols for their experimental determination. The provided synthesis and purification workflow offers a general framework for obtaining this compound in a laboratory setting. While specific biological data is limited, the structural motifs present in this compound suggest its potential as a valuable building block for the synthesis of novel therapeutic agents. This information is intended to support researchers and scientists in their work with this versatile chemical intermediate.

References

A Technical Guide to the Spectroscopic Profile of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the aromatic aldehyde 3-(2-Fluorophenyl)benzaldehyde (also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde). Due to the limited availability of published experimental spectra for this specific compound, this document outlines a detailed, validated protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a thorough analysis of predicted spectroscopic data, supported by experimental data from closely related structural isomers, to offer a reliable reference for researchers. The information is structured to facilitate easy comparison and interpretation, with all quantitative data organized into clear tables and logical workflows visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, drug discovery, and materials science.

Introduction

This compound is a biphenyl derivative containing a reactive aldehyde functionality and a fluorine substituent. This unique combination of structural motifs makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The aldehyde group serves as a versatile handle for various chemical transformations, while the fluorinated phenyl ring can significantly modulate the physicochemical and biological properties of the resulting compounds, such as metabolic stability and binding affinity.

This guide addresses the current gap in readily accessible, comprehensive spectroscopic data for this compound. By providing a detailed synthesis protocol and a robust, data-driven prediction of its spectroscopic profile, we aim to empower researchers to confidently synthesize, identify, and utilize this compound in their work.

Synthesis of this compound

The most common and efficient method for the synthesis of biphenyl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved by the cross-coupling of 3-formylphenylboronic acid with 1-bromo-2-fluorobenzene.

G Synthetic Scheme for this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Formylphenylboronic acid C Pd(PPh3)4 K2CO3 Toluene/Water A->C B 1-Bromo-2-fluorobenzene B->C D This compound C->D Heat

A representative synthetic scheme for this compound.
Detailed Experimental Protocol

The following is a generalized experimental protocol based on established procedures for Suzuki-Miyaura couplings.[2][3][4][5][6]

Materials:

  • 3-Formylphenylboronic acid (1.0 eq)

  • 1-Bromo-2-fluorobenzene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid, 1-bromo-2-fluorobenzene, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

G Experimental Workflow for Synthesis and Purification A Combine Reactants and Reagents B Inert Atmosphere Purge A->B C Solvent Addition and Catalyst B->C D Reflux C->D E Workup and Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H

A typical workflow for the synthesis and purification process.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aldehydic regions. The aldehyde proton will appear as a singlet significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Solvent
This compound (Predicted) ~10.0 (s, 1H)7.2 - 8.0 (m, 8H)CDCl₃
2-Fluorobenzaldehyde[7][8]10.35 (s, 1H)7.17 - 7.88 (m, 4H)CDCl₃
3-Fluorobenzaldehyde[9]9.99 (s, 1H)7.33 - 7.68 (m, 4H)CDCl₃
Benzaldehyde[1]~10.0 (s, 1H)7.5 - 8.0 (m, 5H)CDCl₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region. The aromatic region will display multiple signals due to the different carbon environments in the two phenyl rings, with carbon-fluorine coupling further splitting the signals of the fluorinated ring.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
This compound (Predicted) ~192115 - 165CDCl₃
2-Fluorobenzaldehyde[10]~189116 - 164CDCl₃
3-Fluorobenzaldehyde~191115 - 164CDCl₃
Benzaldehyde[11]~192128 - 137CDCl₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and aromatic functionalities. A strong C=O stretching vibration is expected, along with C-H stretching and bending frequencies for the aldehyde and aromatic rings.

Table 3: Predicted IR Data for this compound and Experimental Data for Related Compounds

Functional GroupPredicted Wavenumber (cm⁻¹)2-Fluorobenzaldehyde (cm⁻¹)[12]3-Fluorobenzaldehyde (cm⁻¹)[13]Benzaldehyde (cm⁻¹)[14][15]
Aromatic C-H Stretch3100 - 30003080 - 30003080 - 30003080 - 3000
Aldehyde C-H Stretch2850 - 27502860, 27702860, 27602820, 2720
Carbonyl C=O Stretch~1700~1700~1700~1703
Aromatic C=C Stretch1600 - 14501610, 1580, 14601600, 1580, 14801600, 1580, 1450
C-F Stretch1250 - 1100~1230~1240-
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Fragmentation will likely involve the loss of the aldehyde group (-CHO) and potentially the fluorine atom.

Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Related Compounds

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 200199, 171, 152
2-Fluorobenzaldehyde[16]124123, 95, 75
3-Fluorobenzaldehyde[17]124123, 95, 75
Benzaldehyde[12]106105, 77, 51

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data is a process of correlating structural features with the observed signals. The following diagram illustrates the logical flow from the molecular structure to the predicted spectral features.

G Logical Flow of Spectroscopic Prediction cluster_structure Molecular Structure cluster_features Key Structural Features cluster_spectra Predicted Spectroscopic Signatures A This compound B Aldehyde Group (-CHO) A->B C Two Phenyl Rings A->C D Fluorine Substituent A->D E ¹H NMR: ~10.0 ppm (s, 1H) ¹³C NMR: ~192 ppm IR: ~1700 cm⁻¹ (C=O) B->E F ¹H NMR: 7.2-8.0 ppm (m, 8H) ¹³C NMR: 115-165 ppm IR: 1600-1450 cm⁻¹ (C=C) C->F G ¹³C NMR: C-F coupling IR: 1250-1100 cm⁻¹ (C-F) MS: Fragmentation patterns D->G

Relationship between structure and predicted spectra.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While experimental data is sparse, the provided synthesis protocol and the detailed analysis of predicted spectra, benchmarked against known isomers, offer a robust framework for researchers. The presented tables and diagrams are designed for quick reference and to aid in the successful synthesis, identification, and application of this versatile compound in various scientific endeavors. It is recommended that any future synthesis of this compound be accompanied by full experimental characterization to further enrich the scientific literature.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction

3-(2-Fluorophenyl)benzaldehyde is a biaryl carbaldehyde of interest in medicinal chemistry and materials science. The presence of the aldehyde functional group, the biphenyl scaffold, and particularly the fluorine substituent, imparts unique electronic and steric properties that make it a valuable synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such molecules. This guide provides a detailed framework for its NMR spectral analysis, including predicted data, experimental protocols, and logical workflows.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.

Figure 1: Chemical structure and atom numbering scheme for this compound.

Predicted NMR Spectral Data

The following data tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra, assuming deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹H NMR Data

The predictions are based on known spectral data for benzaldehyde and 2-fluorobiphenyl.[1][2] The aldehyde proton (H7) is expected to be the most deshielded proton, appearing as a singlet around 10.0 ppm.[1] The aromatic protons will appear in the range of 7.1-8.0 ppm. Protons on the benzaldehyde ring (H2, H4, H5, H6) will show splitting patterns influenced by the electron-withdrawing aldehyde group and the bulky fluorophenyl substituent. Protons on the fluorophenyl ring (H3' to H6') will exhibit complex splitting due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Atom Label Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H7 (CHO) ~10.01 s (singlet) - 1H
H2 ~7.95 s (singlet) - 1H
H4 ~7.88 d (doublet) J ≈ 7.6 1H
H6 ~7.75 d (doublet) J ≈ 7.6 1H
H5 ~7.55 t (triplet) J ≈ 7.6 1H
H6' ~7.50 m (multiplet) - 1H
H4' ~7.42 m (multiplet) - 1H
H3' ~7.28 m (multiplet) - 1H

| H5' | ~7.18 | m (multiplet) | - | 1H |

Predicted ¹³C NMR Data

Predictions for the ¹³C NMR spectrum are based on data for benzaldehyde and 2-fluorobiphenyl.[3] The carbonyl carbon (C7) is highly deshielded and will appear around 191-192 ppm.[3] The carbon directly bonded to the fluorine (C2') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245-250 Hz). Other carbons in the fluorophenyl ring will show smaller two-, three-, and four-bond C-F couplings.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Atom Label Predicted δ (ppm) Multiplicity (due to C-F coupling) Predicted JCF (Hz)
C7 (CHO) ~191.5 s (singlet) -
C2' ~160.0 d (doublet) ~248
C1 ~137.5 s (singlet) -
C3 ~136.8 s (singlet) -
C5 ~134.5 s (singlet) -
C6' ~131.0 d (doublet) ~8
C4' ~130.5 d (doublet) ~4
C4 ~130.0 s (singlet) -
C6 ~129.5 s (singlet) -
C2 ~128.8 s (singlet) -
C1' ~128.0 d (doublet) ~12
C5' ~124.5 d (doublet) ~4

| C3' | ~116.0 | d (doublet) | ~22 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-20 mg of solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic compounds.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][6] Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker.

NMR Spectrum Acquisition

The following outlines a general procedure for acquiring spectra on a modern FT-NMR spectrometer.

  • Instrument Setup: Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.[7] Place the sample into the NMR magnet.

  • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

  • Tuning and Matching: The probe must be tuned to the correct frequencies for the desired nuclei (e.g., ¹H and ¹³C) and matched to the instrument's electronics to maximize signal transmission and reception.[7]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, known as shimming, is critical for achieving sharp spectral lines and high resolution. This can be performed manually or automatically.[4][8]

  • Parameter Setup & Acquisition:

    • Load a standard set of acquisition parameters for the nucleus being observed (¹H or ¹³C).

    • Set the appropriate spectral width to encompass all expected signals.

    • Adjust the number of scans (e.g., 8-16 for ¹H, 128-1024+ for ¹³C) to achieve an adequate signal-to-noise ratio.

    • Initiate the acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualization of Workflows and Relationships

Logical Workflow for NMR Analysis

The process from sample preparation to final structural confirmation follows a logical sequence, as depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert Sample & Lock c->d e Tune & Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate & Peak Pick h->i j Assign Signals (Shifts, Couplings) i->j k Correlate with Structure j->k l Structural Confirmation k->l

Figure 2: Standard workflow for NMR spectral analysis from sample preparation to structural confirmation.

References

Mass Spectrum of 3-(2-Fluorophenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 3-(2-Fluorophenyl)benzaldehyde. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from the closely related molecule, 3-Fluorobenzaldehyde, and established principles of mass spectrometry for aromatic and halogenated compounds to predict its fragmentation pattern. This document is intended to serve as a valuable resource for researchers in compound identification and characterization.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the aldehyde group and fragmentation of the biphenyl ring system. The presence of the fluorine atom is expected to influence the fragmentation pattern.

Predicted Major Fragment Ions

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z 200, corresponding to the molecular weight of this compound. The key fragmentation pathways are expected to involve the loss of the formyl radical (CHO), a hydrogen atom (H), and subsequent fragmentations of the resulting ions.

m/z (Predicted) Proposed Fragment Ion Formula Description
200[M]⁺[C₁₃H₉FO]⁺Molecular Ion
199[M-H]⁺[C₁₃H₈FO]⁺Loss of a hydrogen atom from the aldehyde group
171[M-CHO]⁺[C₁₂H₈F]⁺Loss of the formyl radical
152[C₁₂H₈]⁺[C₁₂H₈]⁺Loss of a fluorine radical from the [M-CHO]⁺ ion
151[C₁₂H₇]⁺[C₁₂H₇]⁺Loss of a hydrogen atom from the [C₁₂H₈]⁺ ion
Reference Mass Spectrum: 3-Fluorobenzaldehyde

As a reference, the mass spectral data for 3-Fluorobenzaldehyde, obtained from the NIST Mass Spectrometry Data Center, is presented below.[1][2][3][4][5] This data provides a basis for the predicted fragmentation of the target molecule.

m/z Relative Intensity (%) Proposed Fragment Ion Formula
124100.0[M]⁺[C₇H₅FO]⁺
12395.5[M-H]⁺[C₇H₄FO]⁺
9555.2[M-CHO]⁺[C₆H₄F]⁺
968.2[M-CO]⁺[C₆H₅F]⁺
7512.7[C₆H₃]⁺Further fragmentation
6910.4[C₅H₄F]⁺Further fragmentation
578.2[C₄H₅]⁺Further fragmentation
5011.2[C₄H₂]⁺Further fragmentation

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺. This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary proposed pathways are illustrated in the diagram below.

fragmentation_pathway M [C₁₃H₉FO]⁺˙ m/z = 200 (Molecular Ion) M_minus_H [C₁₃H₈FO]⁺ m/z = 199 M->M_minus_H - H˙ M_minus_CHO [C₁₂H₈F]⁺ m/z = 171 M->M_minus_CHO - CHO˙ C12H8 [C₁₂H₈]⁺˙ m/z = 152 M_minus_CHO->C12H8 - F˙ C12H7 [C₁₂H₇]⁺ m/z = 151 C12H8->C12H7 - H˙

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general protocol for acquiring the mass spectrum of a solid aromatic aldehyde like this compound using an Electron Ionization (EI) source coupled with a mass analyzer.

Sample Preparation
  • Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

  • Accurately weigh approximately 1-2 mg of the solid sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an EI source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[6][7][8] This is a standard energy that provides reproducible fragmentation patterns.[6][8]

  • Ion Source Temperature: 200-250 °C. The temperature should be sufficient to volatilize the sample without causing thermal degradation.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: m/z 40-500 to ensure detection of the molecular ion and all significant fragments.

  • Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet. If using a GC inlet, an appropriate column and temperature program must be developed.

Data Acquisition Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Solid Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Introduction Sample Introduction (Direct Probe or GC) Dissolve->Introduction Ionization Ionization (EI, 70 eV) Introduction->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Data Analysis and Interpretation Spectrum->Analysis

Caption: General workflow for EI-MS analysis of an aromatic aldehyde.

Data Analysis
  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and identify the major fragment ions.

  • Compare the obtained spectrum with spectral libraries (if available) for confirmation.

  • Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrum of this compound. By leveraging data from analogous compounds and fundamental principles of mass spectrometry, a predicted fragmentation pattern and a detailed experimental protocol are presented. This information serves as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this and related compounds, aiding in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(2-Fluorophenyl)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The document details the necessary starting materials, experimental protocols, and reaction pathways, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins two aromatic rings, in this case, a benzaldehyde moiety and a fluorophenyl group. The key starting materials for this pathway are 3-bromobenzaldehyde and (2-fluorophenyl)boronic acid.[1][2]

A general representation of this synthetic approach is outlined below:

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 3-bromobenzaldehyde 3-Bromobenzaldehyde Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 3-bromobenzaldehyde->Pd_catalyst 2-fluorophenylboronic_acid (2-Fluorophenyl)boronic acid 2-fluorophenylboronic_acid->Pd_catalyst Product This compound Pd_catalyst->Product Base Base (e.g., K₂CO₃) Base->Pd_catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Pd_catalyst

Diagram 1: Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzaldehyde and (2-Fluorophenyl)boronic Acid

While a specific protocol for this compound was not found, a general and widely applicable procedure for the Suzuki-Miyaura coupling of an aryl bromide with an aryl boronic acid is as follows. This can be adapted for the target synthesis.

Materials:

  • 3-Bromobenzaldehyde

  • (2-Fluorophenyl)boronic acid

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF))

  • Solvent (e.g., Toluene/Water mixture, Dioxane, or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine 3-bromobenzaldehyde (1 equivalent), (2-fluorophenyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • The flask is evacuated and backfilled with an inert gas multiple times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to a temperature typically ranging from 80°C to 110°C and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

The following table provides data for a similar Suzuki-Miyaura reaction to illustrate typical yields and conditions.

Reactant AReactant BCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydePhenylboronic acidPd(dppf)Cl₂ (0.1)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854~90General Procedure

Synthesis of Starting Materials

A comprehensive understanding of the synthesis of this compound necessitates a review of the preparation of its key precursors.

Synthesis of 3-Bromobenzaldehyde from Benzaldehyde

3-Bromobenzaldehyde can be synthesized via electrophilic aromatic substitution of benzaldehyde.

Bromination_of_Benzaldehyde Benzaldehyde Benzaldehyde Reaction Electrophilic Aromatic Substitution Benzaldehyde->Reaction Bromine_Chloride Bromine Chloride (BrCl) Bromine_Chloride->Reaction Aluminum_Chloride Aluminum Chloride (AlCl₃) Aluminum_Chloride->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction->3-Bromobenzaldehyde

Diagram 2: Synthesis of 3-bromobenzaldehyde from benzaldehyde.

Experimental Protocol:

A detailed procedure for the bromination of benzaldehyde is as follows:[3][4]

Materials:

  • Benzaldehyde

  • Bromine

  • Chlorine

  • Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane

Procedure:

  • In a suitable reaction vessel, a mixture of recovered and fresh 1,2-dichloroethane is prepared.

  • 98% aluminum chloride (0.65 mol, 88.6 g) is added to the solvent.[3][4]

  • Chlorine gas (0.25 mol, 17.8 g) is bubbled through the mixture at 0°C.[3][4]

  • 97% benzaldehyde (0.50 mol, 54.6 g) is added over 1 hour at 40°C.[3][4]

  • Bromine (0.30 mol, 48.0 g) is then added dropwise over 2 hours at 40°C.[3][4]

  • The reaction mixture is stirred for an additional 2 hours at the same temperature.[3][4]

  • The reaction is worked up by careful addition of water to quench the catalyst, followed by separation of the organic layer.

  • The organic layer is washed, dried, and the solvent is removed.

  • The crude product is purified by distillation.

Quantitative Data for 3-Bromobenzaldehyde Synthesis:

Starting MaterialMoles of BenzaldehydeMoles of AlCl₃Moles of ChlorineMoles of BromineProductYield (g)Yield (%)Reference
Benzaldehyde0.500.650.250.303-Bromobenzaldehyde83.1~90[3][4]
Synthesis of (2-Fluorophenyl)boronic Acid

(2-Fluorophenyl)boronic acid is typically prepared from a corresponding aryl halide, such as 2-fluorobromobenzene, via a lithium-halogen exchange followed by reaction with a borate ester.

Boronic_Acid_Synthesis 2-Fluorobromobenzene 2-Fluorobromobenzene Lithiation Lithium-Halogen Exchange 2-Fluorobromobenzene->Lithiation n-BuLi n-Butyllithium n-BuLi->Lithiation Borate_Ester Trialkyl borate (e.g., B(OMe)₃) Reaction_with_Borate Borylation Borate_Ester->Reaction_with_Borate Acid_Workup Aqueous Acid Workup Hydrolysis Hydrolysis Acid_Workup->Hydrolysis 2-Fluorophenylboronic_Acid (2-Fluorophenyl)boronic acid Lithiation->Reaction_with_Borate Reaction_with_Borate->Hydrolysis Hydrolysis->2-Fluorophenylboronic_Acid

Diagram 3: Synthesis of (2-fluorophenyl)boronic acid.

Experimental Protocol:

A general procedure for the synthesis of an aryl boronic acid is as follows:

Materials:

  • 2-Fluorobromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous acid (e.g., Hydrochloric acid)

Procedure:

  • A solution of 2-fluorobromobenzene in an anhydrous solvent is cooled to a low temperature (typically -78°C) under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred to allow for the lithium-halogen exchange to occur.

  • The trialkyl borate is then added at the low temperature.

  • The reaction mixture is allowed to warm to room temperature.

  • An aqueous acid workup is performed to hydrolyze the boronate ester to the boronic acid.

  • The product is extracted with an organic solvent.

  • The organic layer is dried and the solvent removed to yield the crude (2-fluorophenyl)boronic acid, which can be purified by recrystallization.

Quantitative Data for a Representative Aryl Boronic Acid Synthesis:

The following table provides data for a similar aryl boronic acid synthesis to illustrate typical yields and conditions.

Starting MaterialMoles of Aryl HalideMoles of n-BuLiMoles of Borate EsterProductYield (%)Reference
1-Bromo-3,4,5-trifluorobenzene70.0 mmol1.05 equiv.1.1 equiv.(3,4,5-trifluorophenyl)boronic acid85-90General Procedure

Conclusion

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzaldehyde and (2-fluorophenyl)boronic acid. This technical guide has provided detailed experimental considerations and protocols for the synthesis of these key starting materials. For researchers and professionals in drug development, the ability to efficiently synthesize this and related fluorinated biphenyl compounds is critical for the exploration of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. The provided workflows and data serve as a foundational resource for the laboratory-scale preparation of this compound.

References

reactivity of the aldehyde functional group in 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Functional Group in 3-(2-Fluorophenyl)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals December 28, 2025

Abstract

This compound is an aromatic organic compound featuring a unique combination of a reactive aldehyde group and a fluorinated biphenyl scaffold.[1] This structure imparts a distinct profile of steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science.[1] The presence of the fluorine atom significantly modulates the molecule's physical, chemical, and biological characteristics.[1] This guide provides a comprehensive technical overview of the , detailing the electronic and steric influences on its chemical behavior. It includes representative experimental protocols, quantitative data tables derived from closely related analogues, and diagrams illustrating reaction workflows and potential biological signaling pathways.

Introduction and Physicochemical Properties

This compound, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, possesses the chemical formula C₁₃H₉FO.[1] Its structure consists of a benzaldehyde ring substituted at the meta-position with a 2-fluorophenyl group.[1] The core of its chemical utility lies in the interplay between the electrophilic aldehyde carbon and the complex electronic effects exerted by the fluorinated biphenyl system.

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and increase membrane permeability, thereby boosting bioavailability.[1] Consequently, fluorinated benzaldehydes are highly sought-after building blocks for novel therapeutics.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 676348-33-7[1]
Molecular Formula C₁₃H₉FO[1]
IUPAC Name This compound[1]
Alternate Name 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde[1]
Molecular Weight 198.21 g/mol N/A

Analysis of Aldehyde Reactivity: Steric and Electronic Effects

The reactivity of the aldehyde group in this compound is governed by a combination of factors inherent to its structure. Generally, aldehydes are more reactive toward nucleophiles than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[3]

Electronic Effects:

  • Benzaldehyde Core: Compared to aliphatic aldehydes, the carbonyl group in benzaldehyde is less electrophilic due to resonance stabilization with the aromatic π-electron system.[4][5] This delocalization of positive charge onto the benzene ring slightly deactivates the aldehyde towards nucleophilic attack.

  • Inductive Effect (-I) of the 2-Fluorophenyl Group: The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the biphenyl system to the benzaldehyde ring. This electron withdrawal increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[3][6] The influence of a meta-substituent on a benzaldehyde ring is primarily inductive.[7]

  • Steric Effects: The biphenyl moiety is non-planar, with the two rings twisted relative to each other to minimize steric repulsion, especially with the ortho-fluorine substituent. This twisted conformation may create a specific steric environment around the aldehyde group, potentially influencing the approach of bulky nucleophiles.[8]

The dominant influence on the aldehyde's reactivity is the strong electron-withdrawing inductive effect of the fluorine atom, which activates the carbonyl group for nucleophilic reactions.

G Reactivity Aldehyde Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effect (-I) (Fluorine) Electronic->Inductive Resonance Resonance Effect (Benzene Ring) Electronic->Resonance Biphenyl Non-Planar Biphenyl Group Steric->Biphenyl Result Overall Enhanced Electrophilicity (Increased Reactivity) Inductive->Result + (Activating) Resonance->Result - (Deactivating) Biphenyl->Result Slight Hindrance G Start Start Mix 1. Mix Aldehyde, Active Methylene, & Solvent Start->Mix AddCat 2. Add Catalyst Mix->AddCat React 3. Stir at RT or Reflux AddCat->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Precipitate 5. Cool to Precipitate Monitor->Precipitate Complete Filter 6. Filter & Wash Product Precipitate->Filter Dry 7. Dry Product Filter->Dry End End Dry->End G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (ATP) Drug Inhibitor Drug (Derived from Scaffold) Drug->Kinase Blocks ATP Binding P_Substrate Phosphorylated Substrate Substrate->P_Substrate Pathway Signaling Cascade P_Substrate->Pathway Response Cell Proliferation, Angiogenesis Pathway->Response Block

References

The Influence of the Ortho-Fluorine Atom in 3-(2-Fluorophenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-(2-Fluorophenyl)benzaldehyde, a biphenyl compound featuring a fluorine substituent in the ortho position of one phenyl ring and a formyl group on the other. The strategic placement of the fluorine atom significantly influences the molecule's physicochemical properties, conformational behavior, reactivity, and potential biological activity. This document consolidates available data on its synthesis, spectroscopic characterization, and the electronic effects imparted by the fluorine atom, offering a valuable resource for its application in medicinal chemistry and materials science.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences. This compound (CAS No. 676348-33-7) is a versatile synthetic intermediate whose utility is amplified by the presence of the ortho-fluorine atom. This guide explores the multifaceted influence of this halogen on the molecule's core characteristics.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively published, the following tables summarize its known properties and predicted spectroscopic characteristics based on analogous compounds and theoretical calculations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 676348-33-7[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
IUPAC Name 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde[2]
Predicted logP ~3.5-4.0Estimation
Predicted pKa ~18-20 (aldehyde proton)Estimation

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Peaks
¹H NMR Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet). Aromatic protons: ~7.2-8.0 ppm (complex multiplets).
¹³C NMR Carbonyl carbon (C=O): ~190-193 ppm. Aromatic carbons: ~115-165 ppm, with the carbon attached to fluorine showing a large ¹JCF coupling constant.
IR (Infrared) C=O stretch: ~1700-1715 cm⁻¹ (strong). C-F stretch: ~1100-1250 cm⁻¹ (strong). Aromatic C-H stretch: ~3030-3100 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹.
Mass Spec (MS) Molecular ion peak (M⁺): m/z = 200. Key fragments: [M-H]⁺ (m/z=199), [M-CHO]⁺ (m/z=171).

The Influence of the Fluorine Atom

Electronic Effects

The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which can influence the reactivity of the entire molecule. This effect can:

  • Increase the electrophilicity of the aldehyde carbonyl group , making it more susceptible to nucleophilic attack.

  • Modulate the electron density of the aromatic rings , affecting their susceptibility to electrophilic or nucleophilic aromatic substitution.

  • Influence the acidity of adjacent C-H bonds.

Conformational Influence

The presence of the ortho-fluorine atom introduces steric hindrance, which significantly impacts the conformation of the biphenyl system. The dihedral angle between the two phenyl rings is expected to be larger than in an unsubstituted biphenyl to minimize steric repulsion between the fluorine atom and the hydrogen atom on the adjacent ring. This restricted rotation can lock the molecule into a specific conformation, which is a crucial factor in drug design for optimizing binding to a target protein. The study of ortho-phenylene oligomers has shown that fluorine labeling is a valuable tool for conformational analysis using ¹⁹F NMR spectroscopy.[3][4][5][6]

G cluster_0 This compound C1_ring1 C C2_ring1 C C3_ring1 C C4_ring1 C C5_ring1 C C6_ring1 C CHO_C C CHO_H H CHO_O O

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the preparation of biphenyl derivatives.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Bromobenzaldehyde (1.0 equiv.)

  • (2-Fluorophenyl)boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv.)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a dry reaction flask, add 3-bromobenzaldehyde, (2-fluorophenyl)boronic acid, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start reactants Combine 3-Bromobenzaldehyde, (2-Fluorophenyl)boronic acid, and Base start->reactants purge Purge with Inert Gas reactants->purge solvent Add Degassed Solvent purge->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Cool, Quench with Water, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Reactivity and Synthetic Applications

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, including:

  • Nucleophilic addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles to form secondary alcohols.

  • Wittig reaction: Conversion of the aldehyde to an alkene.

  • Reductive amination: Formation of amines.

  • Oxidation: Conversion to the corresponding carboxylic acid.

  • Condensation reactions: Formation of imines and other derivatives.

The presence of the fluorine atom can influence the rates and outcomes of these reactions.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited, the biphenyl scaffold is a common motif in many biologically active compounds. Biphenyl derivatives have been reported to exhibit a wide range of activities, including antimicrobial, antioxidant, and cytotoxic effects.[2][7][8]

The fluorine atom can enhance the pharmacological profile of a drug candidate by:

  • Improving metabolic stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Enhancing binding affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

  • Modulating lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Given these properties, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further biological evaluation is warranted to explore its potential in various disease areas.

G compound This compound synthesis Synthetic Intermediate compound->synthesis fluorine Fluorine Atom compound->fluorine properties Modulated Physicochemical Properties fluorine->properties activity Potential Biological Activity properties->activity drug_dev Drug Development Candidate activity->drug_dev

Conclusion

This compound is a molecule of significant interest due to the unique interplay between its biphenyl core, the reactive aldehyde functionality, and the influential ortho-fluorine substituent. The fluorine atom imparts distinct electronic and conformational properties that are highly relevant in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known characteristics and a framework for its synthesis and potential applications. Further experimental investigation into its quantitative physicochemical properties and biological activities will undoubtedly expand its utility as a valuable synthetic building block.

References

Methodological & Application

Synthesis of Novel Biologically Active Derivatives from 3-(2-Fluorophenyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone and Schiff base derivatives starting from 3-(2-fluorophenyl)benzaldehyde. These derivatives are of significant interest in medicinal chemistry due to the versatile biological activities associated with their structural motifs, including potential anticancer and antimicrobial properties. The incorporation of a 2-fluorophenyl group can enhance the pharmacological profile of these molecules.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic and non-heterocyclic compounds. The presence of the aldehyde functional group allows for facile reaction with active methylene compounds to form chalcones, and with primary amines to yield Schiff bases. The fluorine substituent on the phenyl ring can modulate the electronic properties and metabolic stability of the resulting derivatives, potentially leading to improved therapeutic efficacy.[1] This document outlines the synthesis of two classes of derivatives: chalcones via Claisen-Schmidt condensation and Schiff bases through condensation reactions.

Data Presentation

The following tables summarize the expected products and representative yields for the synthesis of chalcone and Schiff base derivatives from this compound, based on analogous reactions.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Compound IDAcetophenone ReactantProduct NameExpected Yield (%)
C1 Acetophenone1-phenyl-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-one75-90
C2 4'-Methylacetophenone1-(p-tolyl)-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-one70-85
C3 4'-Methoxyacetophenone1-(4-methoxyphenyl)-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-one80-95
C4 4'-Chloroacetophenone1-(4-chlorophenyl)-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-one70-85

Table 2: Synthesis of Schiff Base Derivatives

Compound IDAmine ReactantProduct NameExpected Yield (%)
S1 AnilineN-(3-(2-fluorophenyl)benzylidene)aniline85-95
S2 4-MethylanilineN-(3-(2-fluorophenyl)benzylidene)-4-methylaniline85-95
S3 4-MethoxyanilineN-(3-(2-fluorophenyl)benzylidene)-4-methoxyaniline90-98
S4 4-Chloroaniline4-chloro-N-(3-(2-fluorophenyl)benzylidene)aniline85-95

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcone Derivatives (C1-C4)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with various substituted acetophenones.[2]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Methylacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in ethanol.

  • To this stirred solution, add an aqueous solution of NaOH or KOH (2.0 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives (S1-S4)

This protocol outlines the synthesis of Schiff bases by the condensation of this compound with various substituted anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., Aniline, 4-Methylaniline) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • To this solution, add the substituted aniline (1.0 eq) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • If necessary, recrystallize the product from ethanol to obtain the pure Schiff base.

  • Characterize the synthesized compound by determining its melting point and using spectroscopic methods like FT-IR and NMR.

Potential Biological Activities and Signaling Pathways

Chalcone and Schiff base derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3][4] The introduction of a fluorophenyl moiety can enhance these activities.

Anticancer Activity: Many chalcone derivatives have been shown to induce apoptosis in cancer cells.[3] One of the key signaling pathways implicated in chalcone-induced apoptosis is the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[5]

Antimicrobial Activity: Schiff bases derived from various aldehydes have demonstrated significant antibacterial and antifungal properties.[4] The mode of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity.

Visualizations

The following diagrams illustrate the general synthetic schemes and a potential signaling pathway for the synthesized derivatives.

G General Synthetic Scheme for Chalcones start This compound conditions Base (NaOH or KOH) Ethanol, RT start->conditions reagent1 Substituted Acetophenone reagent1->conditions product Chalcone Derivative conditions->product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

G General Synthetic Scheme for Schiff Bases start This compound conditions Ethanol, Acetic Acid (cat.) Reflux start->conditions reagent2 Primary Amine reagent2->conditions product Schiff Base Derivative conditions->product

Caption: Condensation reaction for Schiff base synthesis.

G Potential Apoptotic Pathway of Chalcone Derivatives Chalcone Chalcone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chalcone-induced intrinsic apoptosis pathway.

References

Applications of 3-(2-Fluorophenyl)benzaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(2-Fluorophenyl)benzaldehyde and its derivatives represent a significant class of compounds in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The incorporation of a fluorophenyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound derivatives, with a focus on their applications as KCNQ potassium channel openers for neuropathic pain, as well as their potential as anticancer and cholinesterase inhibitory agents.

Application 1: KCNQ2/3 Potassium Channel Openers for Neuropathic Pain

A prominent application of this compound is in the synthesis of potent KCNQ2/3 potassium channel openers. These channels are crucial regulators of neuronal excitability, and their activation can ameliorate hyperexcitability-related disorders like neuropathic pain. A key derivative, (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide, has been identified as a potent and efficacious KCNQ2 opener, demonstrating significant activity in preclinical models of neuropathic pain.[1]

Quantitative Data
Compound NameTargetEC50 (µM)ApplicationReference
(S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamideKCNQ2 (Kv7.2)Potent (specific value not publicly available)Neuropathic Pain[1]
Signaling Pathway: KCNQ2/3 Channel Activation in Neuropathic Pain

Neuropathic pain is often characterized by the hyperexcitability of sensory neurons. The downregulation of KCNQ2/3/5 channel expression and activity in dorsal root ganglion neurons contributes to this neuronal hyperexcitability, leading to hyperalgesia.[2][3] KCNQ channel openers, such as derivatives of this compound, act by shifting the voltage-dependence of channel activation to more hyperpolarized potentials. This leads to an increased potassium efflux, which hyperpolarizes the neuronal membrane and dampens ectopic discharges, thereby reducing the sensation of pain.[4][5]

KCNQ2_Pathway cluster_neuron Nociceptive Neuron cluster_stimulus Pathophysiology KCNQ_opener This compound Derivative KCNQ_channel KCNQ2/3 Channel KCNQ_opener->KCNQ_channel binds to and activates Hyperpolarization Membrane Hyperpolarization KCNQ_channel->Hyperpolarization ↑ K+ efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal inhibits Analgesia Analgesia Nerve_Injury Nerve Injury/ Disease State Downregulation KCNQ2/3 Downregulation Nerve_Injury->Downregulation Hyperexcitability Neuronal Hyperexcitability Downregulation->Hyperexcitability Hyperexcitability->Pain_Signal initiates Synthesis_Workflow start Start step1 Step 1: Cinnamic Acid Formation (Doebner-Knoevenagel Condensation) start->step1 step2 Step 2: Acyl Chloride Formation step1->step2 step3 Step 3: Amide Coupling step2->step3 end Final Product step3->end MTT_Workflow start Start step1 Cell Seeding start->step1 step2 Compound Treatment step1->step2 step3 MTT Addition & Incubation step2->step3 step4 Formazan Solubilization step3->step4 step5 Absorbance Reading step4->step5 end IC50 Calculation step5->end

References

3-(2-Fluorophenyl)benzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)benzaldehyde, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a biaryl aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][] Its structure, featuring a fluorinated phenyl ring coupled with a benzaldehyde moiety, offers a unique combination of properties that are highly desirable in drug design and development. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate, while the aldehyde group provides a versatile handle for a wide range of chemical transformations.[4] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound as a pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 676348-33-7[1][2][][5][6]
Molecular Formula C₁₃H₉FO[5]
Molecular Weight 200.21 g/mol [1]
Appearance Not explicitly stated, likely a solid
Melting Point 178-179 °C[5]
Boiling Point 323.5 °C at 760 mmHg[5][6]
Flash Point 215.6 °C[5][6]
Density 1.173 g/cm³[5]
Refractive Index 1.59[5]
LogP 3.30520[5]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, making it an ideal strategy for constructing the biaryl scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-formylphenylboronic acid and 1-bromo-2-fluorobenzene.

Materials:

  • 3-Formylphenylboronic acid

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.

  • Reaction: Stir the mixture vigorously and heat it to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Yield and Purity:

While a specific yield for this exact reaction is not available in the provided search results, Suzuki-Miyaura couplings for similar biaryl syntheses typically proceed with good to excellent yields, often in the range of 70-95%. The purity of the final product should be assessed by techniques such as NMR spectroscopy and HPLC. A purity of >96% is commercially available.[6]

Application in Pharmaceutical Synthesis: Intermediate for Tosedostat

Biaryl aldehydes are valuable precursors in the synthesis of various pharmacologically active compounds. A prominent example is the use of a biaryl scaffold in the synthesis of Tosedostat (CHR-2797), an orally bioavailable inhibitor of M1 family aminopeptidases with potential antineoplastic activity.[7][8] Tosedostat has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and other cancers.[9][10]

Tosedostat: Mechanism of Action

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. This active form inhibits aminopeptidases, which are crucial for the recycling of intracellular amino acids.[7][11] The inhibition of these enzymes leads to a depletion of the intracellular amino acid pool, which in turn triggers an amino acid deprivation response (AADR). This response selectively affects cancer cells, which have a high demand for amino acids to sustain their rapid proliferation. The AADR leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth, and the upregulation of the pro-apoptotic protein Noxa, ultimately inducing programmed cell death (apoptosis) in cancer cells.[7]

The signaling pathway of Tosedostat's mechanism of action can be visualized as follows:

Tosedostat_Mechanism cluster_extracellular cluster_intracellular Tosedostat_ext Tosedostat (CHR-2797) Tosedostat_int Tosedostat (CHR-2797) Tosedostat_ext->Tosedostat_int Cellular Uptake Active_Metabolite Active Metabolite (CHR-79888) Tosedostat_int->Active_Metabolite Hydrolysis by Carboxylesterases Aminopeptidases Aminopeptidases (e.g., PuSA, LTA4H) Active_Metabolite->Aminopeptidases Inhibition Amino_Acid_Pool Intracellular Amino Acid Pool Aminopeptidases->Amino_Acid_Pool Maintains mTOR_Signaling mTOR Signaling Amino_Acid_Pool->mTOR_Signaling Activates Noxa Noxa Upregulation Amino_Acid_Pool->Noxa Depletion leads to Protein_Synthesis Protein Synthesis & Cell Growth mTOR_Signaling->Protein_Synthesis Promotes Apoptosis Apoptosis Noxa->Apoptosis Induces

Caption: Mechanism of action of Tosedostat.

Synthesis of Tosedostat Analogs from a Biaryl Aldehyde Intermediate

While the direct synthesis of Tosedostat from this compound is not explicitly detailed in the provided search results, the biaryl aldehyde core is a key structural motif in a class of potent aminopeptidase inhibitors.[4] The synthesis of Tosedostat and its analogs generally involves the elaboration of a biaryl precursor. The aldehyde functionality of this compound can be readily converted to other functional groups required for the final drug structure through reactions such as reductive amination, oxidation, or Wittig-type reactions.

Biological Activity of Tosedostat

The inhibitory activity of Tosedostat has been evaluated against various aminopeptidases and in different cancer cell lines.

Target/Cell LineIC₅₀ / ActivityReference
Leucine Aminopeptidase (LAP) 100 nM[8]
Puromycin-sensitive Aminopeptidase (PuSA) 150 nM[8]
Aminopeptidase N 220 nM[8]
U-937 (Human histiocytic lymphoma) 10 nM (inhibition of proliferation)[10]
HuT 78 (Human T-cell lymphoma) >10 µM (inhibition of proliferation)[10]
HL-60 (Human promyelocytic leukemia) Detectable gene expression changes at 60 nM[10]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Aminopeptidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like Tosedostat against aminopeptidases using a fluorogenic substrate.

Materials:

  • Tosedostat (or other test compounds)

  • Leukemic cell line (e.g., U-937 or HL-60)

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • L-alanine-4-methyl-coumaryl-7-amide (Ala-MCA) substrate

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Cell Culture: Maintain the chosen leukemic cell line in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Tosedostat in DMSO. Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., from 0.01 µM to 10 µM).

  • Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cells in PBS to a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add the prepared cell suspension to the wells of a 96-well plate.

    • Add the diluted Tosedostat solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (PBS only).

  • Substrate Addition: Add the Ala-MCA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a suitable time (e.g., 2-4 hours), protected from light. The incubation time may require optimization.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Calculate the percentage of aminopeptidase inhibition for each Tosedostat concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

experimental_workflow start Start cell_culture Cell Culture (e.g., U-937, HL-60) start->cell_culture compound_prep Compound Preparation (Serial Dilutions of Tosedostat) start->compound_prep cell_prep Cell Preparation (Harvesting and Resuspension) cell_culture->cell_prep assay_setup Assay Setup in 96-well Plate (Cells + Compound) compound_prep->assay_setup cell_prep->assay_setup substrate_add Substrate Addition (Ala-MCA) assay_setup->substrate_add incubation Incubation (37°C, protected from light) substrate_add->incubation measurement Fluorescence Measurement (Ex: 355 nm, Em: 460 nm) incubation->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Suzuki Coupling Reactions Involving 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction of 3-(2-Fluorophenyl)benzaldehyde, a key intermediate for the synthesis of complex molecular architectures.

The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[5][6] The methodology is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1] The general catalytic cycle proceeds through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[7][8]

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is depicted below. The reaction requires a palladium catalyst, a ligand, a base, and a suitable solvent system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture Setup (Inert Atmosphere) This compound->ReactionMixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->ReactionMixture Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Catalyst->ReactionMixture Ligand Ligand (e.g., SPhos, PPh₃) Ligand->ReactionMixture Base Base (e.g., K₂CO₃, K₃PO₄) Base->ReactionMixture Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->ReactionMixture Heating Heating (e.g., 80-110 °C) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Biaryl Product Purification->FinalProduct

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation XBOH2 X-B(OH)₂- ArPdX->XBOH2 X⁻ ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim ArAr Ar-Ar' ArPdAr->ArAr RedElim->Pd0 ArX This compound ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

References

Application Notes and Protocols for Condensation Reactions with 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)benzaldehyde is a versatile aromatic aldehyde of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of its derivatives. This document provides detailed protocols for several key condensation reactions utilizing this compound as a starting material, including the Claisen-Schmidt, Knoevenagel, Wittig, and Mannich reactions, as well as Schiff base formation. The resulting compounds, particularly chalcones and their analogs, have shown potential as anti-inflammatory and anticancer agents.[1][2][3]

Featured Condensation Reactions

This section outlines the general principles and provides detailed experimental protocols for key condensation reactions involving this compound.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4] Chalcones are precursors to flavonoids and are known for a wide range of biological activities.[2][5]

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-one

  • Materials:

    • This compound

    • Substituted Acetophenone (e.g., Acetophenone, 4-Chloroacetophenone, 4-Methoxyacetophenone)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol

    • Deionized Water

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol.

    • While stirring at room temperature, add a 10% aqueous solution of NaOH or KOH (2.0 eq) dropwise.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute glacial acetic acid to precipitate the product.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation: Claisen-Schmidt Condensation Yields

ProductSubstituted AcetophenoneYield (%)
(E)-1-Phenyl-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-oneAcetophenoneData not available for this compound. Typical yields for similar reactions are 70-90%.
(E)-1-(4-Chlorophenyl)-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-one4-ChloroacetophenoneData not available. Expected yield is high.
(E)-1-(4-Methoxyphenyl)-3-(3-(2-fluorophenyl)phenyl)prop-2-en-1-one4-MethoxyacetophenoneData not available. Expected yield is high.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Dinitriles

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[6][7]

Experimental Protocol: Synthesis of 2-(3-(2-Fluorophenyl)benzylidene)malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine or DABCO (1,4-Diazabicyclo[2.2.2]octane)

    • Ethanol or Ionic Liquid (e.g., [HyEtPy]Cl)

    • Deionized Water

  • Procedure:

    • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).[6]

    • Alternatively, for a more efficient system, use DABCO (20 mol%) as a catalyst in a mixture of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) and water.[8]

    • Stir the reaction mixture at room temperature (or 50°C for the DABCO system) and monitor by TLC.

    • Upon completion (typically 30-60 minutes), add cold water to the reaction mixture to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize from ethanol if further purification is needed.

Data Presentation: Knoevenagel Condensation Yields

ProductActive Methylene CompoundCatalystYield (%)
2-(3-(2-Fluorophenyl)benzylidene)malononitrileMalononitrilePiperidineData not available for this compound. Typical yields for similar reactions are >90%.
Ethyl 2-cyano-3-(3-(2-fluorophenyl)phenyl)acrylateEthyl CyanoacetateDABCO/[HyEtPy]ClData not available. Expected yield is >95%.[8]
Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[9][10][11]

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-3-(styryl)benzene

  • Materials:

    • This compound

    • Benzyltriphenylphosphonium chloride

    • Strong base (e.g., n-Butyllithium, Sodium Hydride)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Sodium Bicarbonate solution

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0°C and add the strong base dropwise to generate the ylide (a color change to deep orange or red is typically observed).

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[12]

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Wittig Reaction Yields

ProductWittig ReagentBaseYield (%)
1-(2-Fluorophenyl)-3-(styryl)benzeneBenzyltriphenylphosphonium chloriden-BuLiData not available for this compound. Yields are generally moderate to high.
Mannich Reaction: Synthesis of Mannich Bases

The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[13]

Experimental Protocol: Synthesis of a β-Amino Ketone Derivative

  • Materials:

    • This compound

    • Acetone

    • Dimethylamine Hydrochloride

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), acetone (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.[14]

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 2-4 hours and monitor by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Filter the resulting solid, wash with cold ethanol, and dry to obtain the Mannich base hydrochloride.

Data Presentation: Mannich Reaction Yields

ProductAmineActive Hydrogen CompoundYield (%)
1-(3-(2-Fluorophenyl)phenyl)-3-(dimethylamino)propan-1-oneDimethylamineAcetoneData not available for this compound. Yields can be variable.
Schiff Base Formation

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[15][16]

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Materials:

    • This compound

    • Substituted Aniline (e.g., Aniline, 4-Fluoroaniline)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the substituted aniline (1.0 eq) in ethanol in a round-bottom flask.[16]

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature. The Schiff base product may precipitate.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, remove the solvent under reduced pressure and recrystallize the residue from ethanol.

Data Presentation: Schiff Base Formation Yields

ProductAniline DerivativeYield (%)
N-(3-(2-Fluorophenyl)benzylidene)anilineAnilineData not available for this compound. Yields are typically high.
N-(3-(2-Fluorophenyl)benzylidene)-4-fluoroaniline4-FluoroanilineData not available. Yields are typically high.

Visualizations

Experimental and Signaling Pathway Diagrams

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Acetophenone in Ethanol B Add NaOH/KOH solution dropwise at RT A->B C Stir at RT for 4-6 hours (Monitor by TLC) B->C D Pour into ice-water and acidify C->D E Filter and wash the solid product D->E F Recrystallize from Ethanol E->F G Obtain Pure Chalcone F->G

Claisen-Schmidt Condensation Workflow

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene (e.g., Malononitrile) C Enolate Ion (Nucleophile) A->C + Base B Base (e.g., Piperidine) B->C E Aldol Addition Intermediate C->E + Aldehyde D This compound (Electrophile) D->E F Elimination of Water E->F G α,β-Unsaturated Product F->G

General Mechanism of Knoevenagel Condensation

Chalcone_Signaling_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Chalcone Fluorinated Chalcone (from this compound) NFkB NF-κB Pathway Chalcone->NFkB Inhibits JNK JNK Pathway Chalcone->JNK Inhibits Apoptosis Induction of Apoptosis Chalcone->Apoptosis CellCycle Cell Cycle Arrest Chalcone->CellCycle PI3K_Akt PI3K/Akt Pathway Chalcone->PI3K_Akt Modulates Wnt_BetaCatenin Wnt/β-catenin Pathway Chalcone->Wnt_BetaCatenin Modulates MAPK MAPK Pathway Chalcone->MAPK Modulates iNOS iNOS Expression NFkB->iNOS Regulates COX2 COX-2 Expression NFkB->COX2 Regulates JNK->iNOS JNK->COX2 Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS->Inflammatory_Cytokines COX2->Inflammatory_Cytokines PI3K_Akt->Apoptosis Wnt_BetaCatenin->CellCycle MAPK->Apoptosis

Potential Signaling Pathways of Chalcone Derivatives

Conclusion

This compound serves as a valuable building block for the synthesis of a variety of heterocyclic and unsaturated compounds through well-established condensation reactions. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel derivatives. The resulting products, particularly fluorinated chalcones, are promising candidates for further investigation in drug discovery, owing to their potential anti-inflammatory and anticancer activities.[1][3][17] Further optimization of reaction conditions and exploration of the biological activities of the synthesized compounds are encouraged.

References

Application Notes and Protocols: Synthesis of Novel Quinolines Using 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic compounds with significant biological and pharmaceutical activities. The versatile quinoline scaffold has been extensively explored in drug discovery, leading to the development of antimalarial, anticancer, antibacterial, and antifungal agents. The introduction of fluorine atoms into the quinoline ring system can significantly enhance the metabolic stability, potency, and pharmacokinetic profile of these compounds. This document provides a detailed protocol for the synthesis of a novel fluorinated quinoline derivative using 3-(2-Fluorophenyl)benzaldehyde as a key starting material, based on the principles of the well-established Friedländer annulation. This method offers a straightforward and efficient route to novel quinoline structures for further investigation in drug development programs.

Proposed Synthetic Protocol: Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically a ketone, to form a quinoline.[1][2][3] This protocol adapts the Friedländer synthesis for the reaction of a non-aminobenzaldehyde with an enamine intermediate, which is a common and effective variation of the classical method.

Reaction Scheme

The proposed reaction involves a three-component reaction between this compound, an aniline (e.g., aniline itself or a substituted aniline), and a ketone with an α-methylene group (e.g., dimedone).

Table 1: Reactants and Proposed Product

CompoundStructureMolecular Weight ( g/mol )Role
This compound200.21Aldehyde component
Aniline93.13Amine component
Dimedone140.18Methylene component
Proposed Product: 9-(2-Fluorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione387.43Quinoline derivative

Note: The structure of the proposed product is a hypothetical representation based on the expected outcome of the Friedländer annulation.

Experimental Protocol

This protocol outlines a general procedure. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials and Reagents:

  • This compound

  • Aniline

  • Dimedone

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or another suitable Lewis or Brønsted acid

  • Solvent: Toluene or another suitable high-boiling point aprotic solvent

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1.0 eq), aniline (1.0 eq), and dimedone (1.0 eq).

  • Solvent and Catalyst Addition: Add toluene (50 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as determined by TLC analysis), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

Table 2: Proposed Reaction Parameters

ParameterValue
Temperature110-120 °C (Reflux)
Reaction Time4-8 hours
SolventToluene
Catalystp-Toluenesulfonic acid
AtmosphereAir or inert (e.g., Nitrogen)

Visualizations

Proposed Synthesis Workflow

G Experimental Workflow for Quinoline Synthesis reagents 1. Add Reactants: This compound, Aniline, Dimedone solvent_catalyst 2. Add Solvent (Toluene) and Catalyst (p-TSA) reagents->solvent_catalyst reflux 3. Heat to Reflux (110-120 °C) solvent_catalyst->reflux monitor 4. Monitor Reaction (TLC, Dean-Stark) reflux->monitor workup 5. Reaction Work-up: Solvent Removal monitor->workup purification 6. Purification: Column Chromatography workup->purification characterization 7. Product Characterization: (NMR, MS, IR) purification->characterization

Caption: A general experimental workflow for the synthesis of the target quinoline derivative.

Proposed Reaction Scheme: Friedländer Annulation

G Proposed Friedländer Annulation Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound D p-TSA (cat.) Toluene, Reflux B Aniline C Dimedone E 9-(2-Fluorophenyl)-3,4,6,7,9,10-hexahydro- acridine-1,8(2H,5H)-dione D->E - H2O

Caption: The proposed three-component Friedländer annulation to synthesize the target quinoline.

Discussion and Safety Precautions

The proposed protocol provides a robust starting point for the synthesis of novel quinoline derivatives. Researchers should be aware that the reactivity of substituted benzaldehydes and anilines can vary, and optimization of the catalyst, solvent, and temperature may be required to maximize the yield of the desired product.

Safety:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Toluene is a flammable and volatile solvent; avoid open flames and ensure proper ventilation.

  • p-Toluenesulfonic acid is corrosive; handle with care and avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the synthesis of a novel fluorinated quinoline derivative using this compound. The described Friedländer annulation approach is a versatile and powerful tool for the construction of complex quinoline scaffolds. The resulting compounds can serve as valuable building blocks for the development of new therapeutic agents and functional materials. Further research and experimental validation are encouraged to explore the full potential of this synthetic strategy.

References

Application of 3-(2-Fluorophenyl)benzaldehyde in Agrochemical Development: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Fluorophenyl)benzaldehyde is a biphenyl compound featuring a fluorinated phenyl ring attached to a benzaldehyde moiety. While direct, extensive research on the specific applications of this compound in agrochemical development is not widely documented in publicly available literature, its structural motifs—the benzaldehyde group, the biphenyl scaffold, and fluorine substitution—are prevalent in a variety of biologically active molecules used in agriculture. This suggests its potential as a valuable intermediate or lead compound in the discovery of novel pesticides, including fungicides and insecticides. This document explores the prospective applications of this compound based on the known activities of related chemical structures.

Potential Agrochemical Applications

The core structure of this compound combines features known to impart pesticidal properties. Benzaldehyde and its derivatives have demonstrated a range of biological activities, including antimicrobial, insecticidal, and antifungal effects.[1][2] The incorporation of a fluorine atom can significantly enhance the efficacy of agrochemicals by increasing their metabolic stability and biological activity.[3] Furthermore, the biphenyl structure is a key component in a number of existing insecticides.[4][5]

Potential as a Fungicide

Derivatives of benzaldehyde have been shown to inhibit the growth of pathogenic fungi. For instance, certain benzaldehyde derivatives have demonstrated efficacy against Aspergillus flavus, a common fungus that produces carcinogenic aflatoxins.[1] The mechanism of action for some benzaldehydes involves the disruption of cellular antioxidation systems in fungi.[2] It is plausible that this compound or its derivatives could exhibit similar antifungal properties, potentially by targeting essential cellular processes in phytopathogenic fungi.

Potential as an Insecticide

Biphenyl derivatives are a well-established class of insecticides.[4] The presence of the biphenyl-like core in this compound suggests its potential as a scaffold for developing new insecticidal compounds. Research on other biphenyl compounds has shown activity against significant agricultural pests like the cotton leafworm, Spodoptera littoralis.[4] The mode of action for such compounds can vary, but they often target the nervous system of insects.

Synthesis and Derivatization

The synthesis of fluorinated benzaldehydes can be achieved through various established chemical methods. One common approach involves halogen-exchange reactions.[6] For instance, a chloro-substituted precursor could potentially be converted to the fluoro-derivative.

The aldehyde functional group in this compound provides a reactive site for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced or more specific biological activities. For example, condensation reactions with amines can yield Schiff bases, a class of compounds known for their antimicrobial properties.[6]

Experimental Protocols and Future Research Directions

To ascertain the agrochemical potential of this compound, a systematic series of screening experiments would be required. The following outlines a general workflow for such an investigation.

Diagram: Experimental Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Evaluation & Optimization s1 Synthesis of This compound s2 Structural Confirmation (NMR, MS) s1->s2 b1 Antifungal Assays (e.g., against Aspergillus flavus) s2->b1 b2 Insecticidal Assays (e.g., against Spodoptera littoralis) s2->b2 e1 Determination of Efficacy (IC50, LC50) b1->e1 b2->e1 e2 Mechanism of Action Studies e1->e2 e3 Lead Optimization e2->e3

Caption: A generalized workflow for the synthesis, biological screening, and evaluation of this compound as a potential agrochemical.

Protocol: Preliminary Antifungal Plate Bioassay

This protocol is a generalized method for assessing the antifungal activity of a test compound.

  • Preparation of Fungal Culture: A target phytopathogenic fungus (e.g., Aspergillus flavus) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve a range of test concentrations.

  • Agar Plate Preparation: The agar medium is autoclaved and cooled. Just before pouring into petri dishes, the test compound at various concentrations is added to the molten agar. Control plates containing only the solvent are also prepared.

  • Inoculation: A small, standardized plug of the fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony on the treated and control plates is measured. The percent inhibition of growth is calculated using the formula: % Inhibition = [(C-T)/C] x 100, where C is the colony diameter on the control plate and T is the colony diameter on the treated plate.[2]

  • Data Analysis: The IC50 value (the concentration that inhibits 50% of fungal growth) can be determined by plotting the percent inhibition against the log of the compound concentration.

Protocol: Preliminary Insecticidal Leaf-Dip Bioassay

This protocol provides a general method for evaluating the insecticidal activity of a test compound against a leaf-eating insect.

  • Rearing of Insects: A population of a target insect pest (e.g., Spodoptera littoralis larvae) is reared under controlled laboratory conditions.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent with a surfactant to prepare a stock solution. Serial dilutions in water are made to obtain the desired test concentrations.

  • Leaf Treatment: Fresh, clean leaves from a suitable host plant are dipped into the test solutions for a few seconds and then allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.

  • Insect Exposure: The treated leaves are placed in individual containers (e.g., petri dishes) with a single insect larva.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and light.

  • Data Collection: Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • Data Analysis: The LC50 value (the concentration that causes 50% mortality) is calculated using probit analysis or a similar statistical method.

Conclusion and Future Outlook

While direct evidence for the application of this compound in agrochemicals is currently lacking in the available literature, its chemical structure holds significant promise. The presence of a fluorinated biphenyl moiety, combined with a reactive benzaldehyde group, makes it an attractive candidate for further investigation. Systematic screening for fungicidal and insecticidal activities, followed by derivatization to optimize efficacy and selectivity, could lead to the development of novel and effective crop protection agents. Further research is warranted to fully explore the potential of this and related compounds in the field of agrochemical development.

References

Application Notes and Protocols: 3-(2-Fluorophenyl)benzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 3-(2-Fluorophenyl)benzaldehyde in polymer chemistry. This versatile aromatic aldehyde, featuring a sterically demanding and electronically influential 2-fluorophenyl substituent, offers a unique building block for the synthesis of advanced polymers with tailored properties. The incorporation of the bulky, fluorinated side group is anticipated to significantly impact polymer solubility, thermal characteristics, and chain packing, making it a compound of interest for the development of high-performance materials.

The protocols provided herein are based on established methodologies for similar aromatic aldehydes and are intended to serve as a starting point for the synthesis and characterization of novel polymers derived from this compound.

Introduction to this compound in Polymer Synthesis

This compound is a bi-functional monomer containing a reactive aldehyde group and a unique 2-fluorophenyl substituent. The aldehyde functionality allows for its participation in a variety of polymerization reactions, most notably polycondensation and addition polymerizations. The presence of the 2-fluorophenyl group is expected to impart several desirable properties to the resulting polymers:

  • Enhanced Solubility: The bulky and non-coplanar nature of the 2-fluorophenyl group can disrupt polymer chain packing, leading to increased solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.

  • Modified Thermal Properties: The rigidity of the aromatic rings contributes to high thermal stability, while the disruption of chain packing may lead to a higher glass transition temperature (Tg) compared to analogous polymers without the bulky substituent.

  • Tailored Electronic Properties: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the resulting polymer, which is of interest for applications in organic electronics.

Potential Applications

Polymers derived from this compound are anticipated to be promising candidates for a range of applications, including:

  • High-Performance Engineering Plastics: Polymers with high thermal stability and good solubility are valuable as engineering plastics for demanding applications.

  • Gas Separation Membranes: The introduction of bulky side groups can create microporosity within the polymer matrix, making these materials suitable for gas separation membranes.

  • Organic Light-Emitting Diodes (OLEDs): The tailored electronic properties and processability of these polymers could be beneficial for use in OLEDs and other organic electronic devices.

  • Advanced Coatings: The anticipated chemical resistance and hydrophobicity due to the fluorine content make these polymers suitable for protective coatings.

Experimental Protocols

The following protocols describe the synthesis of a representative polyazomethine and a polyacetal from this compound.

Protocol 1: Synthesis of a Polyazomethine via Solution Polycondensation

This protocol details the synthesis of a polyazomethine through the polycondensation of this compound with a diamine, such as 4,4'-oxydianiline (ODA). Polyazomethines, also known as polyimines or Schiff base polymers, are known for their thermal stability and interesting optoelectronic properties.

Materials:

  • This compound (≥98% purity)

  • 4,4'-Oxydianiline (ODA, ≥98% purity, purified by recrystallization)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium Chloride (LiCl, anhydrous)

  • Methanol (reagent grade)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: Ensure all glassware is thoroughly dried. Purify 4,4'-oxydianiline by recrystallization from ethanol. Dry this compound over anhydrous calcium sulfate. Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent.

  • Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet.

  • Reactant Addition: Under a nitrogen atmosphere, add 4,4'-oxydianiline (e.g., 2.002 g, 10 mmol) and anhydrous lithium chloride (e.g., 0.42 g) to the flask. Add 20 mL of anhydrous DMAc to dissolve the reactants.

  • Monomer Solution Preparation: In a separate dropping funnel, dissolve this compound (e.g., 2.002 g, 10 mmol) in 10 mL of anhydrous DMAc.

  • Polymerization: Slowly add the this compound solution to the stirred solution of 4,4'-oxydianiline at room temperature. After the addition is complete, heat the reaction mixture to 120°C and maintain for 24 hours under a continuous nitrogen stream.

  • Polymer Isolation: Cool the viscous polymer solution to room temperature. Precipitate the polymer by pouring the solution into 200 mL of vigorously stirred methanol.

  • Purification: Collect the fibrous precipitate by filtration using a Büchner funnel. Wash the polymer thoroughly with hot methanol and then with deionized water to remove unreacted monomers, lithium chloride, and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Illustrative Reaction Scheme:

Polyazomethine_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound C DMAc, LiCl 120°C, 24h N2 atmosphere A->C B 4,4'-Oxydianiline (ODA) B->C D Polyazomethine C->D + H2O

Caption: Synthesis of a polyazomethine.

Protocol 2: Cationic Polymerization to a Polyacetal

This protocol outlines the cationic polymerization of this compound to form a polyacetal. Cationic polymerization of aldehydes, typically initiated by Lewis acids at low temperatures, can yield polymers with interesting thermal and mechanical properties.

Materials:

  • This compound (freshly distilled under reduced pressure)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (chilled, for quenching)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Inert atmosphere setup (Schlenk line)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Syringes for liquid transfer

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Reaction Setup: Set up the Schlenk flask under a positive pressure of argon or nitrogen.

  • Monomer Solution: In the Schlenk flask, dissolve this compound (e.g., 5 g, 25 mmol) in anhydrous DCM (e.g., 50 mL).

  • Cooling: Cool the monomer solution to -78 °C using a dry ice/acetone bath.

  • Initiator Preparation: In a separate, dry syringe, prepare a 1% (v/v) solution of BF₃·OEt₂ in anhydrous DCM.

  • Initiation: Slowly add the initiator solution (e.g., 0.5 mL) to the rapidly stirring monomer solution at -78 °C.

  • Polymerization: Allow the polymerization to proceed at -78 °C for a specified duration (e.g., 2-24 hours). The viscosity of the solution may increase.

  • Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 2 mL).

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at a low temperature (e.g., 40°C) to avoid degradation.

Illustrative Workflow:

Cationic_Polymerization_Workflow A Dissolve Monomer in DCM B Cool to -78°C A->B C Add BF3·OEt2 Initiator B->C D Polymerization C->D E Quench with Methanol D->E F Precipitate in Methanol E->F G Filter and Dry Polymer F->G

Caption: Cationic polymerization workflow.

Characterization Data

The following tables summarize the expected characterization data for polymers derived from this compound. The data is illustrative and based on typical results for analogous polymer systems. Actual experimental results may vary depending on the specific reaction conditions and comonomers used.

Table 1: Expected Properties of Poly[this compound-co-4,4'-oxydianiline] (Polyazomethine)

PropertyExpected ValueMethod
Inherent Viscosity (dL/g)0.5 - 1.5Ubbelohde Viscometer (0.5 g/dL in DMAc at 30°C)
Glass Transition Temp. (Tg, °C)220 - 280Differential Scanning Calorimetry (DSC)
5% Weight Loss Temp. (Td, °C)450 - 550Thermogravimetric Analysis (TGA)
SolubilitySoluble in DMAc, NMP, DMFSolubility Test

Table 2: Expected Properties of Poly[3-(2-Fluorophenyl)acetal]

PropertyExpected ValueMethod
Number Average Mol. Wt. (Mn, g/mol )10,000 - 50,000Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0GPC
Glass Transition Temp. (Tg, °C)100 - 150DSC
Decomposition Temperature (°C)> 200TGA
SolubilitySoluble in THF, Chloroform, TolueneSolubility Test

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.

  • Boron trifluoride diethyl etherate is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

Disclaimer: The protocols and data presented in these application notes are for informational purposes only and should be adapted and optimized by qualified researchers. The user assumes all responsibility for the safe handling and execution of these experiments.

Application Notes and Protocols: Knoevenagel Condensation of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. This application note provides detailed protocols for the Knoevenagel condensation of 3-(2-fluorophenyl)benzaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocols outlined below utilize different catalytic systems, offering flexibility in reaction conditions and scalability. While specific data for this compound is not extensively available, the provided methodologies are based on well-established procedures for analogous aromatic aldehydes and are expected to yield good to excellent results.

Introduction

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by a dehydration step to yield a conjugated enone or a related α,β-unsaturated product.[1] The reaction is widely employed in the synthesis of fine chemicals and heterocyclic compounds of biological significance.[2] The products of Knoevenagel condensation, substituted alkenes, are key precursors in various multi-component reactions and are found in numerous pharmacologically active compounds.[3][4]

This document details several protocols for the Knoevenagel condensation of this compound with common active methylene compounds such as malononitrile and ethyl cyanoacetate. The presence of the fluoro substituent on the phenyl ring can influence the reactivity of the aldehyde and the properties of the resulting products.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds, which can be extrapolated for this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Aromatic AldehydesMalononitrileI₂/K₂CO₃EthanolRoom Temp15-30 min90-98[2]
Aromatic AldehydesEthyl CyanoacetateI₂/K₂CO₃DMFRoom Temp2-3 h85-95[2]
Aromatic AldehydesMalononitrileAg@TiO₂Ethanol6530-60 min90-98[5]
4-FluorobenzaldehydeEthyl CyanoacetatePiperidineEthanolReflux3-6 h~75[6]
4-FluorobenzaldehydeEthyl CyanoacetateDABCO/[HyEtPy]ClWater5040 min97[6][7]
BenzaldehydeMalononitrileAgro-waste extract-Room Temp10-15 min90-95[8]
BenzaldehydeAcetylacetonePiperidineMethanolRoom Temp--

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and widely used method for Knoevenagel condensation.[6]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine

  • Ethanol, absolute

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.05 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • For product isolation, cool the mixture in an ice bath to induce crystallization. If no precipitate forms, pour the mixture into ice-cold water with stirring.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot ethanol.

Protocol 2: Iodine/Potassium Carbonate Catalyzed Condensation at Room Temperature

This method offers a mild and environmentally friendly alternative using inexpensive catalysts.[2]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (for malononitrile) or DMF (for ethyl cyanoacetate) (5 mL), add a catalytic amount of I₂ (10 mol%) and K₂CO₃ (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reactions with malononitrile are typically complete in 15-30 minutes, while those with ethyl cyanoacetate may take 2-3 hours.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization.

Protocol 3: Heterogeneous Catalysis with Ag@TiO₂

This protocol utilizes a reusable solid catalyst, simplifying product purification.[5]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ag@TiO₂ nanocomposite catalyst

  • Ethanol

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the active methylene compound (1.1 mmol), and the Ag@TiO₂ catalyst in ethanol.

  • Heat the mixture to 65 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Visualizations

Knoevenagel Condensation General Mechanism

The reaction proceeds through a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration.[9]

G General Mechanism of Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate - H⁺ Base Base Enolate_ref Enolate Aldehyde R-CHO (this compound) Tetrahedral Intermediate Tetrahedral Intermediate Tetrahedral Intermediate_ref Tetrahedral Intermediate Enolate_ref->Tetrahedral Intermediate + R-CHO Aldol Adduct Aldol Adduct Final Product α,β-Unsaturated Product (R-CH=C(Z)Z') Aldol Adduct->Final Product - H₂O Tetrahedral Intermediate_ref->Aldol Adduct + H⁺

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and working up a Knoevenagel condensation reaction.

G Experimental Workflow for Knoevenagel Condensation start Start reactants Combine Aldehyde, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Stir and/or Heat (Monitor by TLC) reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup isolation Product Isolation (Filtration or Evaporation) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization end_node End characterization->end_node

Caption: A typical experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-(2-Fluorophenyl)benzaldehyde as a key starting material. The unique electronic and steric properties of this aldehyde, arising from the 2-fluorophenyl substituent, make it a valuable building block in the construction of diverse and potentially bioactive heterocyclic scaffolds. The protocols outlined below are based on established multicomponent reactions, offering efficient and atom-economical routes to complex molecules.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile precursor for introducing a fluorinated biphenyl moiety into various heterocyclic systems. This document details the application of this aldehyde in well-established multicomponent reactions, namely the Biginelli, Hantzsch, and a Doebner-type synthesis, to generate dihydropyrimidines, dihydropyridines, and quinolines, respectively.

Synthesis of a Dihydropyrimidine via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These scaffolds are of significant interest in medicinal chemistry.

Reaction Scheme:

Biginelli_Reaction cluster_product Product Aldehyde This compound Reaction_Center Aldehyde->Reaction_Center Ketoester Ethyl Acetoacetate Ketoester->Reaction_Center Urea Urea Urea->Reaction_Center DHPM Ethyl 4-(3-(2-fluorophenyl)phenyl)-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction_Center Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Center Heat Heat Heat->Reaction_Center Reaction_Center->DHPM

Caption: Biginelli reaction for dihydropyrimidine synthesis.

Experimental Protocol:

A mixture of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.2 eq), and a catalytic amount of hydrochloric acid (0.1 eq) in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )AmountYield (%)
This compound1.0200.21(e.g., 2.00 g)-
Ethyl Acetoacetate1.0130.14(e.g., 1.30 g)-
Urea1.260.06(e.g., 0.72 g)-
Product-368.38-(Typical: 70-90%)

Synthesis of a Dihydropyridine via Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The resulting 1,4-dihydropyridine core is a key feature in several cardiovascular drugs.

Reaction Scheme:

Hantzsch_Reaction cluster_product Product Aldehyde This compound Reaction_Center Aldehyde->Reaction_Center Ketoester1 Ethyl Acetoacetate (2 eq) Ketoester1->Reaction_Center Ammonia Ammonium Acetate Ammonia->Reaction_Center DHP Diethyl 4-(3-(2-fluorophenyl)phenyl)-2,6-dimethyl- 1,4-dihydropyridine-3,5-dicarboxylate Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Center Heat Heat Heat->Reaction_Center Reaction_Center->DHP

Caption: Hantzsch reaction for dihydropyridine synthesis.

Experimental Protocol:

A mixture of this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to afford the desired dihydropyridine.

Quantitative Data:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )AmountYield (%)
This compound1.0200.21(e.g., 2.00 g)-
Ethyl Acetoacetate2.0130.14(e.g., 2.60 g)-
Ammonium Acetate1.177.08(e.g., 0.85 g)-
Product-463.50-(Typical: 65-85%)

Synthesis of a Quinoline Derivative via a Doebner-type Reaction

The Doebner reaction, a variation of the Doebner-von Miller reaction, allows for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. A similar multicomponent approach can be envisioned for the synthesis of quinoline derivatives using this compound. Brequinar, an anticancer and immunosuppressant drug, is synthesized via a Doebner reaction involving the related 4-(2'-fluorophenyl)benzaldehyde[1].

Reaction Scheme:

Doebner_Type_Reaction cluster_product Product Aldehyde This compound Reaction_Center Aldehyde->Reaction_Center Amine Aniline Amine->Reaction_Center PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction_Center Quinoline 2-(3-(2-Fluorophenyl)phenyl)quinoline- 4-carboxylic acid Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Center Heat Heat Heat->Reaction_Center Reaction_Center->Quinoline

Caption: Doebner-type reaction for quinoline synthesis.

Experimental Protocol:

A solution of this compound (1.0 eq), aniline (1.0 eq), and pyruvic acid (1.0 eq) in ethanol is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the quinoline-4-carboxylic acid derivative.

Quantitative Data:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )AmountYield (%)
This compound1.0200.21(e.g., 2.00 g)-
Aniline1.093.13(e.g., 0.93 g)-
Pyruvic Acid1.088.06(e.g., 0.88 g)-
Product-345.34-(Typical: 50-70%)

Workflow for Heterocycle Synthesis

The general workflow for the synthesis and characterization of these heterocyclic compounds is outlined below.

Workflow Reactants 1. Weigh and Combine Reactants (Aldehyde, etc.) Reaction 2. Perform Multicomponent Reaction (Heating, Stirring) Reactants->Reaction Monitoring 3. Monitor Reaction Progress (TLC) Reaction->Monitoring Workup 4. Product Isolation (Filtration/Extraction) Monitoring->Workup Purification 5. Purification (Recrystallization/Chromatography) Workup->Purification Characterization 6. Structural Characterization (NMR, IR, MS) Purification->Characterization

References

Troubleshooting & Optimization

Technical Support Center: 3-(2-Fluorophenyl)benzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2-Fluorophenyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities can originate from the synthetic route, typically a Suzuki-Miyaura cross-coupling reaction, or from degradation. Common impurities include:

  • Starting Materials: Unreacted 2-fluorophenylboronic acid and 3-bromobenzaldehyde (or other halogenated benzaldehyde).

  • Homocoupling Byproducts: Biphenyl and 3,3'-diformylbiphenyl.

  • Oxidation Product: 3-(2-Fluorophenyl)benzoic acid, formed by air oxidation of the aldehyde group.[1][2]

  • Reduction Product: 3-(2-Fluorophenyl)benzyl alcohol, which can be a byproduct in certain reaction conditions.[1][2]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Dehalogenated Byproducts: Benzaldehyde, if dehalogenation occurs during the cross-coupling reaction.[3]

Q2: What are the primary techniques for purifying this compound?

A2: The most effective purification techniques for this compound are column chromatography, recrystallization, and vacuum distillation. The choice depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: How do I select the most appropriate purification method?

A3: The selection process depends on the initial purity of your crude product and the desired final purity. A general decision-making workflow is outlined below.

G start Crude this compound check_purity Assess Crude Purity (TLC, NMR, GC-MS) start->check_purity high_purity High Purity (>95%) Minor Impurities check_purity->high_purity High medium_purity Medium Purity (70-95%) Structurally Similar Impurities check_purity->medium_purity Medium low_purity Low Purity (<70%) Complex Mixture check_purity->low_purity Low distillation Is the compound a solid? high_purity->distillation column Column Chromatography medium_purity->column low_purity->column recrystallization Recrystallization final_product Purified Product (>99%) recrystallization->final_product column->final_product distillation->recrystallization Yes distillation->column No

Caption: Workflow for selecting a purification method.

Purification Method Performance

The following table summarizes typical outcomes for common purification techniques applied to this compound. Results may vary based on the specific impurity profile of the crude material.

Purification TechniqueInitial PurityFinal PurityTypical YieldNotes
Recrystallization >90%>99%70-90%Effective for removing minor, less soluble or more soluble impurities.
Column Chromatography 50-95%>99%60-85%Highly effective for separating structurally similar impurities.[4][5]
Vacuum Distillation >95%>99%80-95%Best for removing non-volatile impurities from a thermally stable liquid.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the product from an impurity.

This is a common issue when impurities have similar polarity to the product.

G start Poor Separation Observed (Overlapping spots on TLC) check_solvent Is Rf of product ~0.35? start->check_solvent solvent_ok Yes check_solvent->solvent_ok Yes solvent_bad No check_solvent->solvent_bad No check_loading Was the sample loaded in a concentrated, narrow band? solvent_ok->check_loading adjust_solvent Adjust Solvent Polarity (e.g., decrease ethyl acetate in hexanes) solvent_bad->adjust_solvent loading_ok Yes check_loading->loading_ok Yes loading_bad No check_loading->loading_bad No check_column Is the column overloaded? (Sample >5% of silica weight) loading_ok->check_column reload Reload sample carefully in minimal solvent volume loading_bad->reload column_ok No check_column->column_ok No column_bad Yes check_column->column_bad Yes consider_gradient Consider Gradient Elution (Start with low polarity, gradually increase) column_ok->consider_gradient reduce_load Reduce sample load or use a larger column column_bad->reduce_load

Caption: Troubleshooting poor separation in column chromatography.

Issue 2: Product is not eluting from the column.

  • Potential Cause: The solvent system is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexanes, try increasing to 10% or 20%. A step gradient from a non-polar to a more polar solvent system is often effective.[5]

Issue 3: Cracks or channels appear in the stationary phase.

  • Potential Cause: The column was packed unevenly, or the silica gel ran dry during elution.[4]

  • Solution: This unfortunately requires repacking the column. Ensure the silica gel is packed as a uniform slurry and that the solvent level never drops below the top of the silica bed during the entire run. Adding a layer of sand on top of the silica can help prevent disturbance when adding new solvent.[4][6]

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent might also be higher than the melting point of the compound.

  • Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly. If the problem persists, try a different solvent or solvent system with a lower boiling point.

Issue 2: No crystals form upon cooling.

  • Potential Cause: The solution is not sufficiently saturated, or nucleation is not occurring.

  • Solution:

    • Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • If available, add a "seed crystal" of the pure compound.[7]

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

    • Cool the solution in an ice bath for a longer period.[7]

Issue 3: Low recovery of the purified product.

  • Potential Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.

  • Solution: Minimize the amount of hot solvent used to just dissolve the compound.[7] Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying gram-scale quantities of this compound from structurally similar impurities.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of a glass column.[6] Add a thin layer of sand.

    • Clamp the column vertically. Fill the column about one-third full with the initial, least polar eluent.

    • Prepare a slurry of silica gel (230-400 mesh) in the eluent (use approximately 40-50g of silica per 1g of crude mixture).[6]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and dislodge air bubbles.[4] Open the stopcock to allow some solvent to drain, which helps in packing.

    • Once the silica has settled, add another thin layer of sand to the top to protect the surface.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column, ensuring the solvent level never drops below the sand layer.

    • Apply gentle air pressure if using flash chromatography.[5]

    • Collect fractions in test tubes and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is effective if the crude product is a solid and has a purity of >90%.

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures like hexanes/ethyl acetate) to find a suitable one.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely. Add solvent dropwise until a clear solution is obtained at the boiling point.[7]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Slow cooling generally results in larger, purer crystals.[7]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.

References

identification of byproducts in 3-(2-Fluorophenyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Fluorophenyl)benzaldehyde, a key intermediate in various research and development applications. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 3-formylphenylboronic acid with a 2-halofluorobenzene, such as 2-fluorobromobenzene or 2-fluoroiodobenzene, in the presence of a palladium catalyst and a base.[1]

Q2: What are the expected byproducts in the Suzuki-Miyaura synthesis of this compound?

A2: During the synthesis, several byproducts can form, impacting the purity and yield of the desired product. The most common byproducts are:

  • Homocoupling Product (3,3'-diformylbiphenyl): This results from the coupling of two molecules of 3-formylphenylboronic acid.[2] The presence of oxygen can promote the formation of this byproduct.

  • Protodeboronation Product (Benzaldehyde): This occurs when the boronic acid group of 3-formylphenylboronic acid is replaced by a hydrogen atom.

  • Dehalogenation Product (Fluorobenzene): This is formed when the halogen atom of the 2-halofluorobenzene is replaced by a hydrogen atom.

Q3: How can I detect and quantify the main byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended for the identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from starting materials and byproducts, allowing for quantification based on peak area.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile byproducts and residual starting materials.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation of the product and byproducts. Quantitative NMR (qNMR) can be used for accurate purity assessment.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low Yield of this compound

Potential Causes & Solutions:

Cause Troubleshooting Steps
Catalyst Inactivity Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst or a more active ligand system.
Poor Quality of Reagents Verify the purity of 3-formylphenylboronic acid and 2-halofluorobenzene. Impurities can inhibit the catalyst.
Inefficient Base The choice and amount of base are critical.[6] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous if required by the protocol.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and promote homocoupling.
Suboptimal Temperature Optimize the reaction temperature. Too low a temperature may result in slow reaction rates, while too high a temperature can lead to byproduct formation and catalyst degradation.
Issue 2: High Levels of Homocoupling Byproduct (3,3'-diformylbiphenyl)

Potential Causes & Solutions:

Cause Troubleshooting Steps
Oxygen in the Reaction Rigorously exclude oxygen from the reaction system. Degas all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas throughout the reaction.
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium catalyst is slow, it can favor the homocoupling of the boronic acid. Consider using a more reactive aryl halide (I > Br > Cl).
Excess Boronic Acid While a slight excess of boronic acid is common, a large excess can increase the likelihood of homocoupling. Use a stoichiometry of around 1.1 to 1.5 equivalents of the boronic acid.
Issue 3: Significant Protodeboronation or Dehalogenation

Potential Causes & Solutions:

Cause Troubleshooting Steps
Presence of Protic Impurities Use anhydrous solvents and reagents to minimize the source of protons for protodeboronation.
Inappropriate Base Strong bases can sometimes promote protodeboronation. Consider using a milder base like KF or K₃PO₄.[6]
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation and dehalogenation. Attempt the reaction at a lower temperature for a longer duration.

Quantitative Data on Byproduct Formation

While the exact percentage of byproducts can vary depending on the specific reaction conditions, the following table provides a representative distribution based on analogous Suzuki-Miyaura coupling reactions.

Compound Typical Percentage Range (%)
This compound (Desired Product) 75 - 95
3,3'-Diformylbiphenyl (Homocoupling) 2 - 10
Benzaldehyde (Protodeboronation) 1 - 5
Fluorobenzene (Dehalogenation) < 2

Note: These values are illustrative and should be confirmed by analytical monitoring of your specific reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-Formylphenylboronic acid

  • 2-Fluorobromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a reaction flask, add 3-formylphenylboronic acid (1.2 eq.), 2-fluorobromobenzene (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient elution (e.g., start with 30% B, ramp to 95% B over 15 minutes)

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid Reaction Reaction 3-Formylphenylboronic Acid->Reaction 2-Fluorobromobenzene 2-Fluorobromobenzene 2-Fluorobromobenzene->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction This compound This compound Byproducts Byproducts Reaction->this compound Reaction->Byproducts

Caption: Suzuki-Miyaura reaction for this compound synthesis.

Byproduct_Formation cluster_byproducts Potential Byproducts Suzuki-Miyaura Reaction Suzuki-Miyaura Reaction Homocoupling Homocoupling Suzuki-Miyaura Reaction->Homocoupling [O2] Protodeboronation Protodeboronation Suzuki-Miyaura Reaction->Protodeboronation [H+] Dehalogenation Dehalogenation Suzuki-Miyaura Reaction->Dehalogenation

Caption: Common byproduct formation pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow cluster_solutions Optimization Strategies Low Yield or High Impurities Low Yield or High Impurities Analyze Reaction Mixture (HPLC, GC-MS) Analyze Reaction Mixture (HPLC, GC-MS) Low Yield or High Impurities->Analyze Reaction Mixture (HPLC, GC-MS) Identify Major Byproduct Identify Major Byproduct Analyze Reaction Mixture (HPLC, GC-MS)->Identify Major Byproduct Check Reagent Quality Check Reagent Quality Identify Major Byproduct->Check Reagent Quality Optimize Catalyst/Ligand Optimize Catalyst/Ligand Identify Major Byproduct->Optimize Catalyst/Ligand Screen Bases and Solvents Screen Bases and Solvents Identify Major Byproduct->Screen Bases and Solvents Ensure Inert Atmosphere Ensure Inert Atmosphere Identify Major Byproduct->Ensure Inert Atmosphere

References

methods to improve the yield of 3-(2-Fluorophenyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to improve the yield of 3-(2-Fluorophenyl)benzaldehyde synthesis. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust method for forming the key biaryl C-C bond.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method for synthesizing this compound. This reaction involves the palladium-catalyzed coupling of 3-formylphenylboronic acid with a 2-fluorophenyl halide (e.g., 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene) in the presence of a base.[1][2]

Q2: What are the critical factors influencing the yield of the Suzuki-Miyaura coupling for this synthesis?

A2: The three most critical factors for a successful synthesis of this compound via Suzuki-Miyaura coupling are:

  • Catalyst System: The choice of the palladium precursor and, crucially, the ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction.[1]

  • Base: The strength and nature of the base are vital for the transmetalation step of the catalytic cycle. The optimal base depends on the specific boronic acid and solvent system used.[1]

  • Reaction Conditions: Temperature, solvent, and the strict exclusion of oxygen are key parameters to optimize for high yields and to minimize side reactions.[1]

Q3: What are the common side reactions that can lower the yield, and how can they be minimized?

A3: Common side reactions that can reduce the yield of this compound include:

  • Homocoupling of the boronic acid: This results in the formation of a biaryl byproduct of 3-formylphenylboronic acid. This is often promoted by the presence of oxygen. To minimize this, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1]

  • Protodeboronation of the boronic acid: This is the replacement of the boronic acid group with a hydrogen atom. This can be an issue with unstable boronic acids. Using fresh boronic acid and ensuring anhydrous conditions can help mitigate this side reaction.[1]

Q4: How can I purify the final product, this compound?

A4: A standard workup and purification procedure involves:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst that is more stable.- Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst decomposition.
Ineffective base- The chosen base may not be strong enough to promote transmetalation.- Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Ensure the base is finely powdered and anhydrous.
Low reaction temperature- The reaction may require more thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature in increments of 10°C.
Significant Amount of Homocoupling Byproduct Presence of oxygen- Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Protodeboronation of Boronic Acid Unstable boronic acid- Use a fresh supply of 3-formylphenylboronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid in situ.
Presence of water- Ensure all glassware is oven-dried and reagents are anhydrous, especially the solvent and base.
Difficulty in Product Isolation/Purification Emulsion formation during workup- Add a small amount of brine to the aqueous layer to help break the emulsion.- Filter the entire mixture through a pad of celite.
Co-elution with impurities during chromatography- Optimize the solvent system for column chromatography by testing different polarity gradients.- Consider a different purification technique, such as recrystallization or distillation if the product is thermally stable.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling. Note: This is a general procedure and may require optimization for your specific laboratory conditions.

Reaction Scheme:

(3-formylphenyl)boronic acid + 1-bromo-2-fluorobenzene → this compound

Materials:

  • 3-formylphenylboronic acid (1.2 equivalents)

  • 1-bromo-2-fluorobenzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid, 1-bromo-2-fluorobenzene, Palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous and degassed toluene and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 90 °C100 °C110 °C
Typical Yield Range 60-75%70-85%80-95%

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (2-fluorophenyl halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (3-formylphenylboronic acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-formylphenylboronic acid - 1-bromo-2-fluorobenzene - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvents (e.g., Toluene/Water) inert->solvent heat Heat and Stir (e.g., 100-110 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Extraction and Washing) cool->extract purify Purification (Column Chromatography) extract->purify product Isolated Product: This compound purify->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Logic cluster_catalyst Catalyst/Reaction Issues cluster_side_reactions Side Reaction Issues start Low Yield of This compound check_sm Starting materials consumed? start->check_sm catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere check_sm->catalyst No homocoupling Homocoupling observed? check_sm->homocoupling Yes base Optimize Base - Try stronger base (e.g., K₃PO₄) - Ensure base is anhydrous catalyst->base temp Increase Temperature - Incrementally raise by 10°C base->temp deboronation Protodeboronation suspected? homocoupling->deboronation No degas Improve Degassing - Sparge solvents with Argon - Use freeze-pump-thaw homocoupling->degas Yes fresh_boronic Use Fresh Boronic Acid - Consider boronate ester deboronation->fresh_boronic Yes

Caption: Troubleshooting decision tree for low yield.

References

long-term stability and storage conditions for 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for 3-(2-Fluorophenyl)benzaldehyde. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation.[1] Refrigeration (2-8°C) is advisable for extended storage periods.

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway for aromatic aldehydes like this compound is oxidation of the aldehyde group to a carboxylic acid, forming 3-(2-Fluorophenyl)benzoic acid.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. The appearance of a new peak corresponding to 3-(2-Fluorophenyl)benzoic acid would indicate oxidation. A change in the physical appearance of the compound, such as discoloration (yellowing), can also be an indicator of degradation.[1]

Q4: Can I use this compound that has started to show signs of degradation?

A4: For applications requiring high purity, it is not recommended to use a degraded sample as the presence of impurities can affect reaction outcomes and analytical results. If the purity is critical, the compound should be repurified, for example by distillation or chromatography, before use.[4]

Q5: Are there any inhibitors I can add to improve the stability of this compound?

A5: While not standard practice for this specific compound, small amounts of radical inhibitors like hydroquinone or catechol have been used to prevent the air oxidation of benzaldehyde.[4][5] However, the compatibility and potential interference of such inhibitors with downstream applications must be carefully considered.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (e.g., yellowing) Exposure to light, air (oxidation), or elevated temperatures.[1]1. Store the compound in an amber, airtight vial.[5] 2. Store at the recommended refrigerated temperature (2-8°C). 3. For highly sensitive applications, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[1]
Appearance of an additional peak in HPLC analysis Degradation of the compound, likely oxidation to the corresponding carboxylic acid.1. Confirm the identity of the new peak, for example by mass spectrometry. 2. If degradation is confirmed, repurify the material if possible. 3. Review storage and handling procedures to prevent further degradation.
Inconsistent reaction yields or analytical results Use of a partially degraded starting material.1. Check the purity of the this compound batch using a suitable analytical method (e.g., HPLC, NMR) before use. 2. Prepare solutions fresh before each experiment. 3. If solutions must be stored, keep them at low temperatures and protected from light.
Solidification or change in viscosity of the liquid Potential polymerization or presence of impurities. Aldol condensation can occur with aldehydes.[5]1. Analyze a small sample to identify the cause. 2. If polymerization is suspected, gentle warming might liquefy the sample, but purity should be re-assessed. 3. Consider purification before use.

Stability Data Summary

Storage Condition Time Point Purity (%) by HPLC (Illustrative) Appearance (Illustrative)
25°C / 60% RH (Ambient, Exposed to Air & Light)0 Months99.5Colorless Liquid
3 Months97.2Faint Yellow Liquid
6 Months94.8Yellow Liquid
12 Months91.3Yellow Liquid with some precipitate
4°C (Refrigerated, Inert Atmosphere, Protected from Light)0 Months99.5Colorless Liquid
6 Months99.4Colorless Liquid
12 Months99.3Colorless Liquid
24 Months99.1Colorless Liquid
40°C / 75% RH (Accelerated, Exposed to Air)0 Months99.5Colorless Liquid
1 Month96.1Yellow Liquid
3 Months92.5Yellow Liquid
6 Months88.7Dark Yellow Liquid with precipitate

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Objective: To identify potential degradation products under various stress conditions.

2. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • HPLC system with a UV detector
  • Photostability chamber
  • Oven

3. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a 1:1 mixture of ACN and 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known concentration of the compound in a 1:1 mixture of ACN and 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known concentration of the compound in a 1:1 mixture of ACN and 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

4. Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.

Illustrative Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

cluster_storage Recommended Storage cluster_degradation Degradation Factors Store_Cool Cool (2-8°C) Stable Stable Compound Store_Cool->Stable Store_Dry Dry Store_Dry->Stable Store_Dark Dark (Amber Vial) Store_Dark->Stable Store_Inert Inert Atmosphere (Nitrogen/Argon) Store_Inert->Stable Exposure_Air Air (Oxygen) Degraded Degraded Compound (3-(2-Fluorophenyl)benzoic acid) Exposure_Air->Degraded Exposure_Light Light (UV) Exposure_Light->Degraded Exposure_Heat Heat Exposure_Heat->Degraded Compound This compound Compound->Stable Proper Storage Compound->Degraded Exposure

Caption: Factors influencing the stability of this compound.

Start Start: Sample Preparation Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Analysis HPLC Analysis Stress_Conditions->Analysis Data_Evaluation Evaluate Data (Identify Degradants, Assess Purity) Analysis->Data_Evaluation Conclusion Determine Stability Profile Data_Evaluation->Conclusion

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Suzuki Coupling with Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving fluorinated benzaldehydes. These electron-deficient and often sterically hindered substrates can present unique challenges, and this resource is designed to help navigate common issues to achieve successful reaction outcomes.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Question: My Suzuki coupling reaction with a fluorinated benzaldehyde is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield is a common issue when working with electron-deficient and sterically hindered substrates like fluorinated benzaldehydes. The primary factors to investigate are the catalyst system, reaction conditions, and potential side reactions.

Potential Causes and Solutions:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step. The strength and type of base need to be carefully selected.

    • Solution: For fluorinated benzaldehydes, stronger bases are often required. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). The choice of base can also be solvent-dependent.

  • Inadequate Reaction Temperature: The electron-withdrawing nature of the fluorine and aldehyde groups can deactivate the aromatic ring, necessitating higher temperatures to drive the reaction.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be an effective method to promote the reaction.

  • Poor Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst and base.

    • Solution: Anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF are often good choices. In some cases, a small amount of water can be beneficial, particularly when using inorganic bases.

Problem 2: Significant Side Product Formation

Question: I am observing significant formation of side products in my Suzuki coupling reaction. What are the common side reactions with fluorinated benzaldehydes and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side reactions are protodeboronation, homocoupling, and hydrodehalogenation.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with unstable boronic acids, and the basic conditions of the Suzuki coupling can accelerate this process.[1]

    • Mitigation:

      • Use a fresh batch of the boronic acid.

      • Switch to a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[1]

      • Employ milder bases like K₂CO₃ or use a less aqueous solvent system.

      • Use aryltrifluoroborates, which are more robust and less prone to protodeboronation.

  • Homocoupling: This involves the formation of a biaryl product from the coupling of two boronic acid molecules. It is often caused by the presence of oxygen in the reaction mixture.[1]

    • Mitigation:

      • Ensure all solvents and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1]

      • Maintain a positive pressure of an inert gas throughout the experiment.

      • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help minimize homocoupling.[1]

  • Hydrodehalogenation: This is the replacement of the halogen atom on the fluorinated benzaldehyde with a hydrogen atom. This can occur when the palladium(II) intermediate reacts with a hydride source in the reaction mixture.

    • Mitigation:

      • Use a weaker base, as strong bases can sometimes promote hydride formation.

      • Carefully select the solvent, as some solvents can act as hydride donors.

      • Ensure the reaction is carried out under strictly anaerobic conditions.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with fluorinated benzaldehydes so challenging?

A1: The challenges arise from a combination of electronic and steric effects. The electron-withdrawing nature of both the fluorine atom(s) and the aldehyde group deactivates the aromatic ring, making the oxidative addition of the palladium catalyst to the carbon-halogen bond more difficult. Additionally, fluorine atoms, especially in the ortho position, can create significant steric hindrance around the reaction center, further impeding the approach of the catalyst.[1]

Q2: Which palladium catalyst and ligand combination is best for coupling with a 2-fluoro-substituted benzaldehyde?

A2: For sterically hindered substrates like 2-fluorobenzaldehydes, catalyst systems employing bulky and electron-rich phosphine ligands are generally recommended. Buchwald ligands such as SPhos, XPhos, and RuPhos have shown great success in these types of couplings. For example, the combination of Pd(OAc)₂ with SPhos is a robust system for the coupling of 2-chloro-6-fluorobenzaldehyde.[1]

Q3: Can I use a boronic acid that is not commercially available?

A3: Yes, you can synthesize the required boronic acid. However, it is crucial to ensure its purity and stability. Impurities or degradation of the boronic acid can lead to low yields and side reactions. If you suspect your boronic acid is unstable, consider converting it to a more stable derivative like a pinacol ester or a trifluoroborate salt.

Q4: How do I know if my reaction is complete?

A4: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the consumption of the starting materials and the formation of the product, and to stop the reaction at the optimal time.

Data Presentation

The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of various fluorinated benzaldehydes. Please note that yields are representative and can vary based on the specific boronic acid partner and reaction conditions.

Table 1: Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde with Various Boronic Acids

Arylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10012-24>95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11012-24High
3-Thienylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-Amyl Alcohol10012-24High

Data compiled from similar reactions with sterically hindered aryl chlorides.[1]

Table 2: General Conditions for Suzuki Coupling of Fluorinated Benzaldehydes

Fluorinated BenzaldehydeRecommended Catalyst/LigandRecommended BaseRecommended SolventGeneral Temperature Range (°C)
2-FluorobenzaldehydePd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene80 - 110
3-FluorobenzaldehydePd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃, Na₂CO₃Toluene/H₂O, DMF80 - 100
4-FluorobenzaldehydePd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃, Na₂CO₃Toluene/H₂O, DMF80 - 100
2,4-DifluorobenzaldehydePd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene90 - 120

These are generalized starting points and may require optimization for specific coupling partners.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Benzaldehyde

This protocol provides a starting point and may require optimization for your specific substrates.

Materials:

  • Fluorinated benzaldehyde (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add the fluorinated benzaldehyde, arylboronic acid, and base.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor and ligand, and then add them to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Troubleshooting start Start Suzuki Coupling with Fluorinated Benzaldehyde check_yield Low or No Yield? start->check_yield check_side_products Significant Side Products? check_yield->check_side_products No catalyst Optimize Catalyst System (e.g., Pd/SPhos, Pd/XPhos) check_yield->catalyst Yes success Successful Coupling check_side_products->success No protodeboronation Protodeboronation? check_side_products->protodeboronation Yes base_solvent Optimize Base & Solvent (e.g., K3PO4 in Dioxane) catalyst->base_solvent temperature Increase Temperature (80-120 °C) base_solvent->temperature temperature->check_yield homocoupling Homocoupling? protodeboronation->homocoupling No protodeboronation_sol Use Boronate Ester or Milder Base protodeboronation->protodeboronation_sol Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No homocoupling_sol Ensure Anaerobic Conditions (Degas Solvents) homocoupling->homocoupling_sol Yes dehalogenation->check_yield No dehalogenation_sol Use Weaker Base or Aprotic Solvent dehalogenation->dehalogenation_sol Yes protodeboronation_sol->check_yield homocoupling_sol->check_yield dehalogenation_sol->check_yield

Caption: Troubleshooting workflow for Suzuki coupling with fluorinated benzaldehydes.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar(F)-Pd(II)(X)Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar(F)-Pd(II)(Ar')Ln transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar(F)-Ar' reductive_elimination->product aryl_halide Ar(F)-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 3-(2-Fluorophenyl)benzaldehyde Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with condensation reactions of 3-(2-Fluorophenyl)benzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during condensation reactions involving this compound, such as Knoevenagel, Aldol, and Claisen-Schmidt condensations.

Issue 1: Low or No Product Yield

Question: My condensation reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh or recently purified catalyst. For Knoevenagel condensations, consider using a more active catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in place of weaker bases like piperidine. Ensure the correct stoichiometric amount of catalyst is used, as excess catalyst can sometimes promote side reactions.
Suboptimal Reaction Conditions Optimize the reaction temperature. While some condensations proceed at room temperature, gentle heating can often improve rates and yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Water The Knoevenagel condensation, for example, produces water, which can inhibit the reaction equilibrium. Consider removing water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Impure Reactants Impurities in this compound or the active methylene/carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials. Potential impurities in benzaldehyde derivatives can include the corresponding benzoic acid or benzyl alcohol, which can arise from oxidation or reduction.
Steric Hindrance The ortho-fluoro substituent on the phenyl ring can introduce some steric hindrance, potentially slowing down the reaction. Increasing the reaction time or temperature may be necessary to overcome this.

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_reactants Are starting materials pure and dry? start->check_reactants check_catalyst Is the catalyst active and used in the correct amount? check_reactants->check_catalyst Yes solution_reactants Action: Purify starting materials. Dry solvents and reagents. check_reactants->solution_reactants No check_conditions Are temperature and reaction time optimized? check_catalyst->check_conditions Yes solution_catalyst Action: Use a fresh, more active catalyst. Optimize catalyst loading. check_catalyst->solution_catalyst No check_water Is water being effectively removed (if applicable)? check_conditions->check_water Yes solution_conditions Action: Increase temperature or extend reaction time. Monitor with TLC. check_conditions->solution_conditions No solution_water Action: Use a Dean-Stark trap or add molecular sieves. check_water->solution_water No end_node Improved Yield check_water->end_node Yes solution_reactants->end_node solution_catalyst->end_node solution_conditions->end_node solution_water->end_node

Caption: A logical workflow for troubleshooting low-yield condensation reactions.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My TLC plate shows multiple spots in addition to my desired product. What are the common side reactions in condensations with this compound?

Answer:

The formation of side products is a common occurrence. The structure of this compound and the reaction conditions will dictate the likely side reactions.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionConditions Favoring FormationMitigation Strategies
Cannizzaro Reaction Disproportionation of two aldehyde molecules to form a primary alcohol and a carboxylic acid. This is common for aldehydes lacking α-hydrogens.[1][2]Strong basic conditions (e.g., concentrated NaOH or KOH).[1][2]Use a weaker base (e.g., piperidine, triethylamine, or an ammonium salt) as the catalyst. Maintain a lower reaction temperature.
Michael Addition The α,β-unsaturated product of the condensation can undergo a nucleophilic addition by another molecule of the active methylene compound.Longer reaction times, higher temperatures, and an excess of the nucleophile.Use a stoichiometric amount of the nucleophile or a slight excess of the aldehyde. Monitor the reaction closely with TLC and stop it once the desired product is formed.
Self-Condensation The active methylene compound (in Knoevenagel) or the ketone (in Aldol/Claisen-Schmidt) can react with itself.Use of a strong base.Employ a weaker base as the catalyst.
Nucleophilic Aromatic Substitution (SNAr) The fluoride on the 2-position of the phenyl ring can be substituted by a nucleophile, especially when using alcohol solvents which can form alkoxides in the presence of a base.Basic conditions in the presence of a nucleophilic solvent like methanol or ethanol.Use a non-nucleophilic solvent such as THF, toluene, or perform the reaction under solvent-free conditions.

Reaction Pathways: Desired vs. Side Reactions

G cluster_main Desired Condensation Pathway cluster_side Potential Side Reactions A This compound + Nucleophile B Desired Condensation Product (α,β-unsaturated compound) A->B Base Catalyst C This compound (2 molecules) D Cannizzaro Products (Alcohol + Carboxylic Acid) C->D Strong Base E Desired Product + Nucleophile F Michael Adduct E->F Excess Nucleophile/ High Temp. G This compound + Alkoxide (from solvent) H SNAr Product (Ether formation) G->H Base + Alcohol Solvent

Caption: Overview of desired and potential side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions for this compound?

A1: The most common condensation reactions are the Knoevenagel condensation (with active methylene compounds like malononitrile or ethyl cyanoacetate), the Aldol condensation (with enolizable ketones or aldehydes), and the Claisen-Schmidt condensation (a specific type of Aldol condensation with an aromatic aldehyde and a ketone).[3][4][5]

Q2: How does the 2-fluoro substituent affect the reactivity of the benzaldehyde?

A2: The fluorine atom is highly electronegative and acts as an electron-withdrawing group through induction, which increases the electrophilicity of the carbonyl carbon. This generally leads to a faster reaction rate in nucleophilic additions compared to unsubstituted benzaldehyde. However, the ortho position of the fluorine can also introduce steric hindrance.

Q3: Can the fluorine atom be displaced during the reaction?

A3: Yes, under certain conditions, a nucleophilic aromatic substitution (SNAr) can occur.[6][7] If the reaction is run in an alcohol solvent (like methanol or ethanol) with a base, the corresponding alkoxide can be formed, which may act as a nucleophile and displace the fluoride. To avoid this, it is advisable to use aprotic solvents like THF or toluene, or to conduct the reaction under solvent-free conditions.

Q4: What is the Cannizzaro reaction and why is it a concern?

A4: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like this compound) to yield a primary alcohol and a carboxylic acid.[1][2] It becomes a significant side reaction when strong bases (e.g., NaOH, KOH) are used, as these conditions are favorable for this pathway.[1][2] This reduces the yield of the desired condensation product.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. This allows you to stop the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of side products like the Michael adduct.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate

  • Materials:

    • This compound (10 mmol)

    • Ethyl cyanoacetate (12 mmol)

    • 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol%)

    • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) and Water (3 mL) OR Toluene (50 mL) with a Dean-Stark apparatus.

    • Diethyl ether or Ethyl acetate for extraction.

    • Anhydrous sodium sulfate.

  • Procedure:

    • To a round-bottom flask, add this compound (10 mmol), ethyl cyanoacetate (12 mmol), and the chosen solvent system.

    • Add the catalyst (DABCO) to the stirred mixture.

    • Heat the reaction to the desired temperature (e.g., 50 °C for the ionic liquid system, or reflux for toluene).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If using the ionic liquid system, dilute with water (30 mL) and extract with diethyl ether (2 x 20 mL). If using toluene, wash the mixture with water and brine.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization, typically from ethanol.

Protocol 2: General Procedure for Claisen-Schmidt (Aldol) Condensation with Acetophenone

  • Materials:

    • This compound (10 mmol)

    • Acetophenone (10 mmol)

    • Sodium hydroxide (20 mol%)

    • Ethanol (20 mL)

    • Water

  • Procedure:

    • In an Erlenmeyer flask, dissolve this compound and acetophenone in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide with stirring.

    • Continue stirring at room temperature. The reaction progress can be monitored by TLC. A precipitate of the product may form.

    • After completion, pour the reaction mixture into ice-cold water to precipitate the product fully.

    • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

    • Dry the crude product.

    • Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

References

challenges in the scale-up synthesis of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(2-Fluorophenyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method for synthesizing this compound on a larger scale is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid or its ester with an aryl halide, catalyzed by a palladium complex. For this specific synthesis, the common coupling partners are 3-bromobenzaldehyde and 2-fluorophenylboronic acid, or alternatively, 3-formylphenylboronic acid and 1-bromo-2-fluorobenzene.

Q2: How does the aldehyde functional group affect the Suzuki-Miyaura coupling reaction during scale-up?

A2: The aldehyde group can influence the reaction in several ways. It is a moderately electron-withdrawing group, which can activate the aryl halide towards oxidative addition to the palladium catalyst. However, aldehydes can also coordinate to the palladium center, which may either stabilize the active catalyst and enhance reactivity or, conversely, lead to catalyst inhibition by occupying coordination sites.[1][2][3][4] Careful optimization of ligands and reaction conditions is crucial to mitigate potential inhibition.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: Key parameters for successful scale-up include:

  • Efficient Heat Transfer: The reaction can be exothermic, and maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.

  • Mass Transfer: Adequate agitation is necessary to ensure proper mixing of the multiphasic reaction mixture, which is common in Suzuki couplings.

  • Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the degradation of the palladium catalyst and phosphine ligands.

  • Raw Material Quality: The purity of starting materials, catalysts, and solvents is paramount for reproducibility and high yield.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities may include:

  • Homocoupling products: Biphenyls formed from the coupling of two boronic acid molecules (e.g., 2,2'-difluorobiphenyl) or two aryl halide molecules.

  • Protodeboronation product: Formation of fluorobenzene from the boronic acid.

  • Residual starting materials: Unreacted 3-bromobenzaldehyde or 2-fluorophenylboronic acid.

  • Palladium residues: Trace amounts of palladium from the catalyst.

  • Positional isomers: If the starting materials are not isomerically pure, corresponding biaryl isomers may be formed.[5]

Q5: What purification methods are suitable for this compound at a larger scale?

A5: At scale, purification strategies often involve:

  • Crystallization: This is a preferred method for obtaining high-purity material if a suitable solvent system can be identified.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which is then isolated and hydrolyzed back to the pure aldehyde.

  • Silica Gel Chromatography: While common in the lab, large-scale chromatography can be expensive and is often used as a final polishing step if very high purity is required.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or Stalled Conversion Inactive Catalyst: The Pd(0) active species has not formed or has degraded.• Ensure rigorous degassing of solvents and the reaction mixture. • Use fresh, high-quality palladium precursor and phosphine ligands. • Consider using a pre-formed Pd(0) catalyst or a more robust pre-catalyst system.[6]
Poor Reagent Quality: Degradation of the boronic acid or impurities in the aryl halide.• Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). • Verify the purity of the aryl halide by analysis (e.g., GC, NMR).
Suboptimal Base or Solvent: The chosen base may not be effective, or the solvent may not be appropriate for the reaction scale.• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). • Ensure the base is finely powdered for better reactivity. • Select a solvent that provides good solubility for the reactants and facilitates efficient heat transfer (e.g., toluene, 2-MeTHF).[7][8]
Insufficient Mixing: Poor mass transfer in a larger reactor.• Increase the stirring rate to ensure the phases are well-mixed. • Evaluate the reactor and impeller design for efficient mixing at scale.
Significant Byproduct Formation Homocoupling of Boronic Acid: Often caused by the presence of oxygen.• Improve the degassing procedure for all reagents and the reaction vessel. • Use a lower catalyst loading, as high concentrations of palladium can sometimes promote homocoupling.
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.• Use a milder base or anhydrous conditions if possible. • Consider using a boronate ester, which can be more resistant to protodeboronation.[6]
Dehalogenation of Aryl Halide: The bromine atom is replaced by a hydrogen atom.• This can be a competing reaction; optimizing the catalyst and ligand can favor the cross-coupling pathway.
Product Degradation Aldehyde Oxidation: The aldehyde group is oxidized to a carboxylic acid.• Maintain a strict inert atmosphere throughout the reaction and work-up. • Avoid prolonged exposure to high temperatures.
Cannizzaro-type Reactions: Disproportionation of the aldehyde under strongly basic conditions.• Use a milder base or carefully control the stoichiometry of the base.
Difficult Purification Persistent Palladium Contamination: Residual palladium in the final product.• During work-up, consider using a palladium scavenger. • Optimize the crystallization or distillation conditions to leave palladium residues behind.[9]
Co-eluting Impurities: Byproducts with similar polarity to the desired product.• If using chromatography, screen different solvent systems to improve separation. • Consider converting the crude product to a crystalline derivative for purification, followed by regeneration of the aldehyde.

Quantitative Data Summary

The following tables provide representative data for the Suzuki-Miyaura synthesis of this compound. Note: These values are illustrative and may vary based on specific experimental conditions.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O9089298
Pd₂(dba)₃ (0.5)XPhos (1.5)K₂CO₃2-MeTHF/H₂O85128897
Pd(PPh₃)₄ (2)-Na₂CO₃Dioxane/H₂O100167595

Table 2: Scale-Up Parameter Comparison

ScaleCatalyst Loading (mol%)Reaction Volume (L)Agitation (RPM)Average Yield (%)Final Purity (HPLC, %)
Lab (10 g)1.00.240093>99
Pilot (1 kg)0.82025089>98.5
Production (50 kg)0.5100015085>98.0

Experimental Protocols

Key Experiment: Scale-Up Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound on a pilot scale.

Materials:

  • 3-Bromobenzaldehyde

  • 2-Fluorophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous, powdered

  • Toluene

  • Deionized Water

  • Nitrogen gas

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with 3-bromobenzaldehyde (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Addition: Under a positive nitrogen pressure, add powdered potassium phosphate (2.5 eq).

  • Catalyst and Ligand Addition: In a separate container under nitrogen, dissolve Palladium(II) Acetate (0.8 mol%) and SPhos (1.6 mol%) in degassed toluene. Transfer this catalyst solution to the reactor.

  • Solvent Addition: Add degassed toluene (10 volumes) and degassed deionized water (2 volumes) to the reactor.

  • Reaction: Begin vigorous agitation and heat the reaction mixture to 85-90°C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Visualizations

experimental_workflow start Reactor Setup (3-Bromobenzaldehyde, 2-Fluorophenylboronic acid) inert Inerting (Nitrogen Purge) start->inert reagents Reagent Addition (K3PO4, Catalyst, Solvents) inert->reagents reaction Reaction (Heating & Agitation) reagents->reaction monitoring In-Process Control (HPLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Phase Separation, Washing) monitoring->workup Reaction Complete purification Purification (Distillation/Crystallization) workup->purification end Final Product This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or Stalled Reaction check_catalyst Check Catalyst System (Activity, Loading) start->check_catalyst check_reagents Check Reagents (Purity, Stability) start->check_reagents check_conditions Check Conditions (Temp, Mixing, Inertness) start->check_conditions sol_catalyst Use fresh catalyst/ligand Optimize loading check_catalyst->sol_catalyst sol_reagents Use fresh boronic acid Verify aryl halide purity check_reagents->sol_reagents sol_conditions Optimize temperature Increase agitation Improve degassing check_conditions->sol_conditions

References

analytical methods for assessing the purity of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Analysis of 3-(2-Fluorophenyl)benzaldehyde

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of analytical methods, troubleshooting, and frequently asked questions related to assessing the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for determining the purity of this compound?

A1: The most common and effective methods for purity assessment of aromatic aldehydes like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative purity assessment (qNMR).[3]

Q2: What potential impurities should I expect in a sample of this compound?

A2: Impurities often depend on the synthetic route, which is commonly a Suzuki-Miyaura coupling reaction. Potential impurities include:

  • Starting Materials: Unreacted 3-bromobenzaldehyde or (2-fluorophenyl)boronic acid.

  • Homocoupling Products: Biphenyl (from the boronic acid) or 3,3'-diformylbiphenyl (from the aryl halide).[4][5]

  • Protodeboronation Product: Fluorobenzene, resulting from the cleavage of the C-B bond of the boronic acid.[4]

  • Oxidation Product: 3-(2-Fluorophenyl)benzoic acid, from the oxidation of the aldehyde group.

Q3: How can I confirm the identity of the main peak in my chromatogram as this compound?

A3: The most definitive method is to use a mass spectrometer (MS) detector coupled with your HPLC or GC system. The resulting mass spectrum will provide the molecular weight and fragmentation pattern, which can be compared against a reference standard or spectral database. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 1H and 19F NMR spectroscopy are also powerful tools for unambiguous structure elucidation.[3][6]

Q4: My sample is showing a new, unexpected peak after storage. What could be the cause?

A4: Aldehydes are susceptible to oxidation, especially when exposed to air. The new peak is likely the corresponding carboxylic acid: 3-(2-Fluorophenyl)benzoic acid. To minimize degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Analytical Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity analysis due to its high resolution and sensitivity for non-volatile aromatic compounds.[1]

Detailed Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 254 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation:

ParameterRecommended Conditions
Technique Reverse-Phase HPLC
Stationary Phase C18 (Octadecyl silane)
Mobile Phase Acetonitrile / Water (with 0.1% acid modifier)
Elution Mode Gradient
Detector UV-Vis (254 nm)
Typical Purity Result >98% (by area percent)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for volatile and thermally stable compounds like benzaldehyde derivatives.[10] Coupling with MS allows for both quantification and identification of impurities.

Detailed Experimental Protocol:

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[12]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 min.[11]

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Data Presentation:

ParameterRecommended Conditions
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase 5% Phenyl Methyl Siloxane
Carrier Gas Helium
Oven Program Temperature gradient (e.g., 100-280 °C)
Detector Mass Spectrometer (Electron Ionization)
Expected Mol. Ion m/z = 200.06
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. The presence of a fluorine atom makes ¹⁹F NMR a particularly useful and sensitive technique for fluorinated compounds.[13][14]

Detailed Experimental Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe proton signals. The aldehyde proton (-CHO) will be a characteristic singlet around 10 ppm.

    • ¹³C NMR: To observe carbon signals.

    • ¹⁹F NMR: To observe the fluorine signal, which provides a clean spectrum for assessing fluorine-containing impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.

  • Purity Estimation: Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration and comparing the integral of a sample peak to the integral of a standard peak.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

// Nodes Start [label="Poor Peak Shape Observed\n(Tailing or Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAllPeaks [label="Does it affect all peaks?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SystemicIssue [label="Systemic Issue Likely:\n- Column void / blockage\n- Extra-column volume\n- Mismatched injection solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; SpecificIssue [label="Analyte-Specific Issue:\n- Secondary silanol interactions\n- Column overload\n- Mobile phase pH issue", fillcolor="#F1F3F4", fontcolor="#202124"]; FixSystemic [label="Troubleshoot System:\n1. Flush/reverse column[15][16]\n2. Check tubing/fittings\n3. Inject in mobile phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FixSpecific [label="Troubleshoot Method:\n1. Lower sample concentration[17]\n2. Adjust mobile phase pH\n3. Use end-capped column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckAllPeaks; CheckAllPeaks -> SystemicIssue [label="Yes"]; CheckAllPeaks -> SpecificIssue [label="No"]; SystemicIssue -> FixSystemic; SpecificIssue -> FixSpecific; }

Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Problem: Chromatographic peaks are not symmetrical, showing a "tail" or "front."[18]

  • Possible Causes & Solutions:

    • Column Overload: The amount of sample injected is saturating the column.[17]

      • Solution: Reduce the injection volume or dilute the sample and re-inject.[15]

    • Secondary Interactions: The analyte may be interacting with active sites (free silanols) on the silica support of the column. This is common for polar compounds.

      • Solution: Add a competitive agent like triethylamine (0.1%) to the mobile phase or switch to a high-purity, end-capped column.

    • Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[19]

    • Column Degradation: A void has formed at the head of the column, or the inlet frit is partially blocked.[16]

      • Solution: Try back-flushing the column (if the manufacturer permits). If this fails, replace the column. Using a guard column can extend the life of the analytical column.[15]

Issue 2: No Peaks or Very Small Peaks Detected

// Nodes Start [label="No / Very Small Peaks\nDetected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="Check System Pressure\n& Flow Rate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PressureOK [label="Pressure & Flow OK?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NoFlow [label="No Flow / Low Pressure:\n- Leak in system\n- Pump issue (air bubbles)\n- Empty solvent reservoir", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckDetector [label="Check Detector & Sample:\n- Is detector lamp on?\n- Correct wavelength set?\n- Sample concentration too low?\n- Incorrect vial position?", fillcolor="#F1F3F4", fontcolor="#202124"]; FixFlow [label="Troubleshoot Flow Path:\n1. Check for leaks[19]\n2. Purge pump\n3. Refill solvents", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FixDetector [label="Troubleshoot Detector/Sample:\n1. Replace lamp if needed\n2. Verify method parameters\n3. Prepare a more concentrated sample", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSystem; CheckSystem -> PressureOK; PressureOK -> NoFlow [label="No"]; PressureOK -> CheckDetector [label="Yes"]; NoFlow -> FixFlow; CheckDetector -> FixDetector; }

Caption: Troubleshooting workflow for absence of signal.

  • Problem: The chromatogram shows no peaks, or the peaks are much smaller than expected.

  • Possible Causes & Solutions:

    • Injection Failure: The autosampler may have missed the vial or failed to draw the sample.

      • Solution: Check the vial position, septum, and syringe. Manually inject a standard to confirm system performance.

    • No Flow: The pump may not be delivering the mobile phase.

      • Solution: Check solvent levels. Purge the pump to remove air bubbles. Check for leaks in the system.[19]

    • Detector Issue: The detector lamp may be off or has burned out.

      • Solution: Ensure the lamp is on and warmed up. Check the detector settings and connections.

    • Sample Degradation: The compound may have degraded in the vial.

      • Solution: Prepare a fresh sample solution and inject it immediately.

References

Technical Support Center: Purification of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(2-Fluorophenyl)benzaldehyde. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

Common impurities can originate from unreacted starting materials or side reactions during synthesis and degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like (3-(2-fluorophenyl)phenyl)methanol.[1]

  • Oxidation Product: The most common impurity is 3-(2-Fluorophenyl)benzoic acid, which forms if the aldehyde is exposed to air.

  • Synthesis-Related Byproducts: Positional isomers or byproducts from the specific synthetic route used. For instance, in syntheses involving formylation of fluorobenzene, positional isomers like 2-fluorobenzaldehyde and 3-fluorobenzaldehyde can be common isomeric impurities.[2]

Q2: My TLC plate shows multiple spots after synthesis. How should I approach purification?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. The recommended approach is to first identify the nature of the impurities if possible (e.g., acidic, neutral) and then select an appropriate purification strategy. A general workflow is outlined below.

G General Purification Workflow for this compound start Crude this compound tlc TLC Analysis to Assess Impurity Profile start->tlc acid_check Is there a baseline spot or streaking? (Likely Acidic Impurity) tlc->acid_check multiple_spots Are there multiple, well-separated spots? acid_check->multiple_spots No wash Aqueous Basic Wash (e.g., NaHCO3 solution) acid_check->wash Yes column Column Chromatography multiple_spots->column Yes recrystallization Recrystallization or Distillation multiple_spots->recrystallization No (Mainly one major spot) wash->multiple_spots column->recrystallization purity_check Check Purity (TLC, NMR, etc.) recrystallization->purity_check end Pure this compound purity_check->end

Caption: General purification workflow for this compound.

Q3: How can I remove the 3-(2-Fluorophenyl)benzoic acid impurity?

A basic aqueous wash is highly effective for removing acidic impurities like 3-(2-Fluorophenyl)benzoic acid.[3] Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic impurity will be deprotonated to its corresponding carboxylate salt, which is soluble in the aqueous layer and can be separated.

Q4: When is a sodium bisulfite wash recommended?

A sodium bisulfite wash is a highly effective method for separating aldehydes from other non-aldehyde impurities.[4][5] This technique relies on the formation of a water-soluble bisulfite adduct with the aldehyde.[6] This adduct can then be separated from the organic layer, which retains the impurities. The aldehyde can be subsequently regenerated by treating the aqueous layer with a base.[6] This method is particularly useful if the impurities are neutral and have similar chromatographic properties to the desired aldehyde.

Q5: Is column chromatography a suitable purification method for this compound?

Column chromatography can be used, but with caution, as aldehydes can sometimes decompose on silica gel.[7] It is often employed when other methods like extraction or recrystallization are not sufficient.[7] To minimize decomposition, it is advisable to use a relatively non-polar eluent system and to avoid prolonged exposure of the compound to the silica gel.

G Troubleshooting Column Chromatography start Attempting Column Chromatography issue Product streaks or decomposes on column? start->issue solution1 Neutralize silica gel with triethylamine issue->solution1 Yes solution2 Use a less polar solvent system issue->solution2 Yes solution3 Consider alternative purification (e.g., bisulfite wash, recrystallization) issue->solution3 Yes end Successful Purification solution1->end solution2->end solution3->end

Caption: Troubleshooting Column Chromatography for Aldehydes.

Q6: What is the best approach for recrystallizing this compound?

Recrystallization is an excellent technique for purifying solid compounds.[8][9][10][11] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.[12]

Experimental Protocols

Protocol 1: Removal of Acidic Impurities via Aqueous Wash

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shaking: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with the NaHCO₃ solution one or two more times.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude product in methanol in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake vigorously for 30 seconds.[4]

  • Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake vigorously and allow the layers to separate. The non-aldehyde impurities will remain in the organic layer.[4]

  • Separation: Drain the lower aqueous layer containing the bisulfite adduct.

  • Regeneration of Aldehyde: To regenerate the aldehyde, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to the aqueous layer until the solution is basic and gas evolution ceases.[6]

  • Product Extraction: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Protocol 3: Column Chromatography

  • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation of the desired product from impurities. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to a constant weight.

Data Presentation

The effectiveness of each purification method can be compared based on the final purity achieved and the yield of the recovered product. The following table provides a template for summarizing such data.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Aqueous Basic Wash ~90>95>95Effective for removing acidic impurities.
Sodium Bisulfite Wash Variable>9885-95Highly selective for aldehydes.[4]
Column Chromatography Variable>9970-90Good for separating multiple neutral impurities, but potential for product loss.
Recrystallization >95>9980-95Excellent for final polishing if the compound is a solid.

References

Validation & Comparative

A Comprehensive Guide to 3-(2-Fluorophenyl)benzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 3-(2-Fluorophenyl)benzaldehyde, a versatile biphenyl aldehyde, with key structural analogs. This guide provides a detailed overview of its physicochemical properties, synthesis, and analytical characterization, supported by experimental data and protocols to aid researchers in drug discovery and materials science.

Introduction

This compound, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 676348-33-7), is an aromatic organic compound featuring a benzaldehyde core substituted with a 2-fluorophenyl group at the meta-position. This biphenyl structure, combined with the reactive aldehyde group and the presence of a fluorine atom, imparts unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry.

The introduction of a fluorine atom into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and condensation reactions, allowing for the construction of complex molecular architectures. This guide provides a full characterization of this compound and compares it with its structural isomers and the non-fluorinated parent compound to assist researchers in its application.

Physicochemical Properties

The key physicochemical properties of this compound and its selected alternatives are summarized in Table 1. The presence and position of the fluorine atom can subtly influence properties such as melting and boiling points.

Table 1. Comparison of Physicochemical Properties.

PropertyThis compound4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde[1,1'-Biphenyl]-3-carboxaldehyde[1,1'-Biphenyl]-4-carboxaldehyde
CAS Number 676348-33-7[1]60992-98-5[2]2124-63-2[3]3218-36-8[4]
Molecular Formula C₁₃H₉FOC₁₃H₉FO[2]C₁₃H₁₀OC₁₃H₁₀O[4]
Molecular Weight 200.21 g/mol 200.21 g/mol [2]182.22 g/mol 182.22 g/mol [4]
Appearance Not specifiedOff-white to yellow powder[2]SolidCrystals or Crystalline Powder[4]
Melting Point 178-179 °C[1]Not specified53-54 °C[3]57-59 °C[4]
Boiling Point 323.5 °C at 760 mmHg[1]Not specified105 °C at 0.1 Torr[3]184 °C at 11 mmHg[4]
Density 1.173 g/cm³[1]Not specifiedNot specified1.107 g/cm³

Synthesis and Reactivity

Biphenyl aldehydes are most commonly synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved by the cross-coupling of either (3-formylphenyl)boronic acid with 1-bromo-2-fluorobenzene or 3-bromobenzaldehyde with (2-fluorophenyl)boronic acid. The general catalytic cycle and a typical workflow are depicted below.

Suzuki_Coupling_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'-B(OH)₂ Base PdII_biaryl Ar-Pd(II)-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biphenyl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube purged with an inert gas (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 mmol).[5][8]

  • Solvent Addition: Add a degassed solvent system. Common solvents include toluene, 1,4-dioxane, or a mixture of an organic solvent with water (e.g., Dioxane/H₂O).[6]

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl aldehyde.[8]

Synthesis_Workflow Start Combine Reactants: Aryl Halide Arylboronic Acid Pd Catalyst & Base Solvent Add Degassed Solvent Start->Solvent Heat Heat to Reflux (80-110 °C) Solvent->Heat Monitor Monitor by TLC/GC Heat->Monitor Monitor->Heat Incomplete Workup Cool & Perform Aqueous Work-up Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for the synthesis of biphenyl aldehydes.

Spectroscopic and Analytical Characterization

Detailed analytical methods are crucial for confirming the identity, purity, and structure of synthesized compounds. While experimental spectra for this compound are not publicly available, this section outlines the expected spectral characteristics and general analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) due to the coupling between protons on the two phenyl rings. The aldehyde proton should appear as a singlet further downfield (approx. 9.9-10.1 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aldehyde carbonyl carbon (approx. 190-193 ppm) and multiple signals in the aromatic region (approx. 115-165 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

  • ¹⁹F NMR: A fluorine NMR spectrum would show a single resonance, providing information about the electronic environment of the fluorine atom.

Table 2. Representative ¹H and ¹³C NMR Data for Comparative Biphenyl Aldehydes.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
[1,1'-Biphenyl]-4-carbaldehyde 10.06 (s, 1H), 8.02-7.91 (m, 2H), 7.78-7.72 (m, 2H), 7.67-7.61 (m, 2H), 7.52-7.45 (m, 2H), 7.45-7.38 (m, 1H)192.0, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4[10]
3'-Methyl-[1,1'-biphenyl]-2-carbaldehyde 9.95 (s, 1H), 7.99 (d, 1H), 7.62–7.58 (m, 2H), 7.48–7.41 (m, 1H), 7.33 (t, 1H), 7.16 (t, 3H), 2.41 (s, 3H)Data not provided in source[1]
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and thermally stable compounds like biphenyl aldehydes.[3][11][12][13]

  • Expected Fragmentation: In electron ionization (EI) mode, the mass spectrum of this compound is expected to show a strong molecular ion peak (M⁺) at m/z 200. Characteristic fragment ions would likely arise from the loss of the formyl group (-CHO), leading to a peak at m/z 171, and cleavage at the biphenyl linkage.

Protocol: General GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample onto a GC equipped with a nonpolar capillary column (e.g., poly(5%-phenyl methyl)siloxane).[14] A typical temperature program would start at a low temperature (e.g., 50-100 °C), ramp up to a high temperature (e.g., 250-300 °C), and hold for a few minutes.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Acquire mass spectra in EI mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and quantification. For biphenyl derivatives, reversed-phase HPLC is commonly employed.[15]

Protocol: General HPLC Analysis

  • Column: Use a reversed-phase column, such as a C18 or a Biphenyl stationary phase, which can offer unique selectivity for aromatic compounds.[2][16]

  • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is typically effective.

  • Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the compound (typically around 254 nm for biphenyl systems).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Comparison with Alternatives

The choice of a synthetic intermediate often depends on the specific electronic and steric properties required for a target molecule. The alternatives to this compound include its various isomers and the non-fluorinated parent compounds.

  • Isomeric Fluorinated Biphenyl Aldehydes: Compounds like 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde offer the same molecular weight but differ in the substitution pattern.[2] The position of the fluorine atom and the aldehyde group significantly alters the molecule's polarity, reactivity, and steric hindrance, which can be exploited in synthesis and drug design.

  • Non-Fluorinated Biphenyl Aldehydes: [1,1'-Biphenyl]-3-carboxaldehyde and [1,1'-Biphenyl]-4-carboxaldehyde serve as direct comparisons to understand the effect of the fluorine substituent.[3][4] The absence of the highly electronegative fluorine atom results in different electronic properties of the aromatic rings and may affect the reactivity of the aldehyde group.

The unique ortho-position of the fluorine atom on one phenyl ring relative to the biphenyl linkage in this compound can induce a twisted conformation between the two aromatic rings. This steric effect, combined with the electronic influence of the fluorine, distinguishes it from its isomers and makes it a specific and valuable building block for creating molecules with defined three-dimensional structures.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. Its characterization is defined by its biphenyl aldehyde structure, modified by the specific placement of a fluorine atom. While detailed experimental spectroscopic data is not widely published, its properties can be reliably predicted based on data from closely related analogs. The synthetic and analytical protocols provided in this guide, derived from established methods for this class of compounds, offer a robust framework for researchers to synthesize, purify, and characterize this compound and integrate it into their research and development programs.

References

1H NMR Analysis of 3-(2-Fluorophenyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Fluorophenyl)benzaldehyde against structurally related alternatives. Due to the limited availability of public experimental ¹H NMR data for this compound, this guide presents a detailed prediction of its spectrum based on established principles and data from analogous compounds. This approach allows for a robust interpretation and aids in the structural elucidation of similar molecules.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for benzaldehyde and its derivatives, which serve as a basis for the interpretation of the spectrum of this compound. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Experimental ¹H NMR Data of Benzaldehyde and Related Compounds

CompoundSolventAldehyde Proton (CHO)Aromatic ProtonsReference
Benzaldehyde CDCl₃~10.0 ppm (s, 1H)~7.86 ppm (d, 2H, ortho), ~7.62 ppm (t, 1H, para), ~7.52 ppm (t, 2H, meta)[1]
2-Fluorobenzaldehyde CDCl₃~10.35 ppm (d, 1H)7.88-7.17 ppm (m, 4H)
3-Fluorobenzaldehyde CDCl₃~9.99 ppm (s, 1H)7.68-7.33 ppm (m, 4H)[2]
3-Phenylbenzaldehyde CDCl₃Not explicitly foundAromatic region multiplet

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound is based on the additive effects of the 2-fluorophenyl substituent on the benzaldehyde core. The aldehyde proton is expected to be a singlet, slightly shifted due to the electronic effects of the substituent. The aromatic protons of the benzaldehyde ring will exhibit complex splitting patterns due to the presence of the fluorophenyl group, and the protons on the fluorophenyl ring will show characteristic splitting due to both proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Aldehyde H9.9 - 10.1s-
Benzaldehyde Ring H-27.9 - 8.1dJ ≈ 1-2
Benzaldehyde Ring H-47.7 - 7.9ddJ ≈ 7-8, 1-2
Benzaldehyde Ring H-57.5 - 7.7tJ ≈ 7-8
Benzaldehyde Ring H-67.6 - 7.8dddJ ≈ 7-8, 2-3, 1
2-Fluorophenyl Ring H-3'7.3 - 7.5dddJ ≈ 7-8, 7-8, 1-2
2-Fluorophenyl Ring H-4'7.1 - 7.3tdJ ≈ 7-8, 1-2
2-Fluorophenyl Ring H-5'7.2 - 7.4tdJ ≈ 7-8, 1-2
2-Fluorophenyl Ring H-6'7.4 - 7.6dddJ ≈ 7-8, 5-6 (H-F), 1-2

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to allow for full relaxation of the protons between scans (typically 1-5 seconds).

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons in the molecule.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of a ¹H NMR spectrum.

G 1H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate ChemShift Analyze Chemical Shifts Integrate->ChemShift Multiplicity Analyze Multiplicities Integrate->Multiplicity Coupling Analyze Coupling Constants Integrate->Coupling Structure Structure Elucidation ChemShift->Structure Multiplicity->Structure Coupling->Structure

Caption: Workflow of 1H NMR analysis from sample preparation to structural elucidation.

References

A Comparative Analysis of the 13C NMR Spectrum of 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 13C NMR spectrum of 3-(2-Fluorophenyl)benzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals. By comparing experimental data with predicted values and the spectra of structurally related compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and organic chemistry for spectral interpretation and compound characterization.

Data Presentation

The 13C NMR chemical shifts for this compound were obtained experimentally and predicted using computational methods. A comparison of these datasets provides insight into the accuracy of predictive algorithms and aids in the definitive assignment of carbon signals.

Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomExperimental Chemical Shift (δ, ppm)[1]Predicted Chemical Shift (δ, ppm)
C=O190.9192.5
C-F160.5 (d, J=248.5 Hz)160.7
C-3137.8141.5
C-1135.5137.5
C-Ar134.4131.5
C-Ar130.4131.1
C-Ar129.3130.4
C-Ar128.0129.9
C-Ar-129.1
C-Ar-128.6
C-Ar-124.9
C-Ar-116.3

Experimental data was recorded in CDCl3 at 101 MHz. Predicted data was generated using an online NMR prediction tool.

To further understand the substitution effects on the benzaldehyde core, the experimental 13C NMR spectrum of this compound is compared with that of benzaldehyde and 2-fluorobenzaldehyde.

Table 2: Comparison of Experimental 13C NMR Chemical Shifts of this compound and Related Compounds

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
This compound 190.9[1]128.0, 129.3, 130.4, 134.4, 135.5, 137.8[1]CDCl3
Benzaldehyde 192.35[2]128.94, 129.68, 134.41, 136.34[2]CDCl3
2-Fluorobenzaldehyde 188.0 (d, J=3.0 Hz)116.9 (d, J=21.0 Hz), 125.1 (d, J=3.0 Hz), 127.5 (d, J=12.0 Hz), 132.0, 136.5 (d, J=9.0 Hz), 163.5 (d, J=255.0 Hz)CDCl3

Experimental Protocols

A general procedure for acquiring a 13C NMR spectrum is detailed below. This protocol serves as a standard guideline and may be adapted based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Approximately 20-50 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl3). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • A small quantity of tetramethylsilane (TMS) is added as an internal standard, providing a reference signal at 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR tube is placed into the spectrometer's probe.

  • The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

  • The magnetic field is shimmed to optimize its homogeneity, which is essential for obtaining sharp and well-resolved spectral lines.

  • Standard acquisition parameters for a one-dimensional 13C NMR experiment are set. Key parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Acquisition Time (AQ): Generally set between 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds between pulses is applied to allow for the complete relaxation of carbon nuclei, which is crucial for accurate quantitative analysis.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 or more) is often necessary to achieve a satisfactory signal-to-noise ratio.

    • Spectral Width (SW): A typical spectral width of 0-220 ppm is sufficient for most organic molecules.

  • The data acquisition is then initiated.

3. Data Processing:

  • The acquired free induction decay (FID) signal is subjected to a Fourier transform to convert it from the time domain to the frequency domain, resulting in the NMR spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • The processed spectrum is then ready for analysis and interpretation.

Mandatory Visualization

The logical workflow for the 13C NMR analysis of this compound is depicted in the following diagram.

logical_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Comparison A Weigh this compound B Dissolve in CDCl3 A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Experimental Spectrum K->L O Peak Assignment & Interpretation L->O M Predicted Spectrum M->O N Comparison with Analogs N->O P P O->P Final Report

Caption: Workflow for 13C NMR Analysis.

References

A Comparative Analysis of the Reactivity of 3-(2-Fluorophenyl)benzaldehyde and 4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Electronic vs. Steric Effects

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic nature and steric bulk of the substituents on the aromatic ring.

4-Fluorobenzaldehyde: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. While fluorine also has a +R (resonance) effect, the inductive effect is generally considered to be dominant for halogens. Consequently, 4-fluorobenzaldehyde is expected to be more reactive towards nucleophiles than unsubstituted benzaldehyde.

3-(2-Fluorophenyl)benzaldehyde: This molecule presents a more complex scenario. The 2-fluorophenyl group at the 3-position of the benzaldehyde ring introduces both electronic and significant steric factors.

  • Electronic Effects: The 2-fluorophenyl substituent is, on the whole, an electron-withdrawing group. This would be expected to enhance the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The bulky 2-fluorophenyl group at the ortho-position relative to the point of attachment to the benzaldehyde ring creates significant steric hindrance around the aldehyde functional group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby reducing the rate of reaction. This phenomenon is often referred to as the "ortho-effect".[1][2]

Predicted Reactivity: Based on these principles, it is anticipated that the steric hindrance from the bulky 2-fluorophenyl group in this compound will be the dominant factor in many reactions, leading to a lower overall reactivity compared to the less sterically hindered 4-fluorobenzaldehyde. The increased electrophilicity of the carbonyl carbon in 4-fluorobenzaldehyde, coupled with its relative lack of steric hindrance, suggests it will be the more reactive of the two compounds in nucleophilic addition reactions.

Comparative Reactivity Data

While direct experimental data comparing the two title compounds is scarce, the following table summarizes the expected relative reactivity based on the theoretical framework and data from analogous substituted benzaldehydes in common organic reactions. Electron-withdrawing groups generally accelerate the rate of nucleophilic addition reactions.[3][4][5][6]

Reaction TypeThis compound4-FluorobenzaldehydePredicted More ReactiveRationale
Nucleophilic Addition
(e.g., Grignard Reaction)LowerHigher4-FluorobenzaldehydeReduced steric hindrance allows for easier nucleophilic attack on the carbonyl carbon.[2][7]
Reduction
(e.g., with NaBH₄)LowerHigher4-FluorobenzaldehydeThe less hindered carbonyl group is more accessible to the hydride reagent.
Oxidation
(e.g., to Carboxylic Acid)LowerHigher4-FluorobenzaldehydeReactions involving attack at the carbonyl carbon are expected to be faster for the less sterically hindered isomer.

Experimental Protocols

The following are detailed, representative protocols for comparing the reactivity of the two aldehydes in common synthetic transformations.

Experiment 1: Comparative Grignard Reaction with Phenylmagnesium Bromide

This experiment aims to compare the reaction yield of the two aldehydes with a Grignard reagent over a fixed time period, providing an indication of their relative reactivity.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • To a dry three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to initiate the reaction. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Parallel Grignard Reactions:

    • Set up two separate, identical reaction flasks, each under an inert atmosphere and cooled to 0 °C in an ice bath.

    • In one flask, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • In the other flask, place a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether.

    • To each flask, add the prepared phenylmagnesium bromide solution (1.0 eq) dropwise and simultaneously over 15 minutes.

    • After the addition is complete, stir both reactions at 0 °C for 1 hour.

  • Work-up and Analysis:

    • Quench each reaction by the slow addition of cold 1 M HCl.

    • Separate the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product yields by ¹H NMR spectroscopy using an internal standard to determine the relative conversion of each starting aldehyde.

Experiment 2: Comparative Reduction with Sodium Borohydride

This experiment compares the rate of reduction of the two aldehydes to their corresponding alcohols using a mild reducing agent.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Parallel Reduction Reactions:

    • In two separate flasks, prepare solutions of this compound (1.0 eq) in methanol and 4-fluorobenzaldehyde (1.0 eq) in methanol.

    • Cool both solutions to 0 °C in an ice bath.

    • To each flask, add sodium borohydride (0.5 eq) in one portion with vigorous stirring.

    • Monitor the progress of both reactions at regular intervals (e.g., every 5 minutes) by thin-layer chromatography (TLC).

  • Work-up and Analysis:

    • Once the reaction with 4-fluorobenzaldehyde is complete (as determined by TLC), quench both reactions by adding 1 M HCl until the pH is acidic.

    • Extract the products with dichloromethane.

    • Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solutions.

    • Analyze the composition of each crude product mixture by gas chromatography (GC) or ¹H NMR to determine the extent of reduction for each aldehyde.

Visualizing Reactivity Factors

The following diagrams illustrate the key factors influencing the reactivity of the two aldehydes.

electronic_effects cluster_4fb 4-Fluorobenzaldehyde cluster_32fpb This compound 4FB_carbonyl C=O 4FB_ring Phenyl Ring 4FB_carbonyl->4FB_ring 4FB_F F (para) 4FB_ring->4FB_F 4FB_F->4FB_carbonyl -I Effect 32FPB_carbonyl C=O 32FPB_ring1 Benzaldehyde Ring 32FPB_carbonyl->32FPB_ring1 32FPB_ring2 2-Fluorophenyl (ortho) 32FPB_ring1->32FPB_ring2 32FPB_ring2->32FPB_carbonyl Steric Hindrance Nucleophile Nu⁻ Nucleophile->4FB_carbonyl Favored Attack Nucleophile->32FPB_carbonyl Hindered Attack experimental_workflow Start Start Prepare_Reactions Prepare parallel reactions with 3-(2-FPB) and 4-FB Start->Prepare_Reactions Add_Reagent Add nucleophilic reagent (e.g., Grignard, NaBH₄) Prepare_Reactions->Add_Reagent Monitor_Reactions Monitor reaction progress (TLC, time points) Add_Reagent->Monitor_Reactions Quench_Workup Quench and perform extractive work-up Monitor_Reactions->Quench_Workup Analyze_Products Analyze product mixture (NMR, GC) Quench_Workup->Analyze_Products Compare_Reactivity Compare conversion/yield to determine relative reactivity Analyze_Products->Compare_Reactivity End End Compare_Reactivity->End

References

Unveiling the Bioactive Potential: A Comparative Guide to 3-(2-Fluorophenyl)benzaldehyde Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive analysis of emerging research highlights the diverse biological activities of 3-(2-fluorophenyl)benzaldehyde derivatives and structurally related compounds, indicating significant potential for therapeutic applications. This guide provides a comparative overview of their anticancer, anti-inflammatory, antimicrobial, and antiaflatoxigenic properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The introduction of a fluorophenyl moiety to a benzaldehyde scaffold can significantly influence its biological profile. Below is a summary of the activities observed in various derivatives.

Table 1: Anticancer and Antiaflatoxigenic Activity
Compound ClassSpecific DerivativeTarget/AssayActivity (IC50)Reference
Benzaldehyde Derivative 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)Human Colorectal Cancer (HCT-116)24.95 µM[1]
Aflatoxin B1 Production (A. flavus)0.55 mM[1]
Fluorophenyl Triazole Derivative 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidineHuman Cervical Cancer (HeLa)2.58 µM
Human Nasopharyngeal Cancer (KB)3.61 µM
Benzaldehyde Benzaldehyde (BA)Pancreatic Cancer (Orthotopic Model)Tumor Growth Inhibition
Table 2: Anti-inflammatory and Antimicrobial Activity
Compound ClassSpecific Derivative/GroupTarget/AssayActivity (IC50 / MIC)Reference
Fluorophenyl Imidazothiazole p-Cl benzene sulfonamide derivativep38α Kinase Inhibition0.68 µM
Nitric Oxide Release Inhibition1.21 µM
Prostaglandin E2 (PGE2) Production0.87 µM
Fluorophenyl Triazole Schiff Base 4-methoxyphenyl derivativeCandida albicans62.5 µg/mL (MIC)

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and provide a framework for future research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a standard experimental workflow for assessing anticancer activity.

p38_MAPK_Pathway p38 MAPK Signaling Pathway in Inflammation stress Inflammatory Cytokines / Environmental Stress mkk MAPK Kinases (MKKs) stress->mkk p38 p38α Kinase mkk->p38 Phosphorylation downstream Downstream Targets (e.g., ATF2, p53) p38->downstream Phosphorylation inhibitor 3-Fluorophenyl Derivatives inhibitor->p38 Inhibition response Pro-inflammatory Mediator Production (TNF-α, IL-1β, PGE2) downstream->response

Caption: Inhibition of the p38α MAPK pathway by fluorophenyl derivatives.

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Benzaldehyde Derivatives (Varying Conc.) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze end End analyze->end

Caption: General workflow for assessing anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives or other test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a period appropriate for the drug and cell line, typically 24 to 72 hours.[3]

  • MTT Addition: Following incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: p38α Kinase Assay

This assay measures the ability of a compound to inhibit the activity of p38α, a key kinase in the inflammatory signaling cascade. The ADP-Glo™ Kinase Assay is a common method.[5][6]

Materials:

  • p38α Kinase Enzyme System (includes active p38α kinase, substrate, and reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (3-fluorophenyl derivatives)

  • ATP solution

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or a vehicle control (DMSO).

  • Enzyme/Substrate Addition: Add 2 µL of a master mix containing the p38α enzyme and its specific substrate (e.g., ATF2 peptide) in the appropriate kinase buffer.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.[7][8]

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7][8]

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[5][8]

  • Data Measurement: Record the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value for the compound.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • 96-well microdilution plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the wells of a 96-well plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. The final concentration should be approximately 5 x 10⁵ CFU/mL.[10]

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9][11]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Growth can also be assessed using a growth indicator like resazurin.[11]

Antiaflatoxigenic Activity: Aflatoxin B1 Inhibition Assay

This assay quantifies the reduction of Aflatoxin B1 (AFB1) produced by fungi like Aspergillus flavus in the presence of a test compound.[1]

Materials:

  • Aspergillus flavus strain

  • Malt Extract Agar (MEA) or other suitable culture medium

  • Test compounds

  • Solvents for extraction (e.g., methanol)

  • ELISA kit for AFB1 quantification or HPLC system

Procedure:

  • Culture Preparation: Prepare MEA plates containing various concentrations of the test compound.[12]

  • Fungal Inoculation: Inoculate the center of each plate with a specific amount of A. flavus spores.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 27°C) for a set period (e.g., 7 days).[12]

  • Aflatoxin Extraction: After incubation, extract the aflatoxin from the agar and fungal mycelium using an appropriate solvent.

  • Quantification: Quantify the amount of AFB1 in the extracts using a competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[13][14]

  • Data Analysis: Compare the amount of AFB1 produced in the presence of the test compound to the control (no compound) to calculate the percentage of inhibition and the IC50 value.[1]

References

A Spectroscopic Comparison of Fluorobenzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research and drug development, the precise identification and differentiation of constitutional isomers are critical. Fluorobenzaldehyde isomers, sharing the molecular formula C₇H₅FO, present a unique analytical challenge due to the positional variance of the fluorine atom on the benzene ring. This guide provides a comprehensive spectroscopic comparison of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde, offering key experimental data to support researchers in their analytical endeavors.

The position of the fluorine atom significantly influences the molecule's electronic environment, leading to distinct and measurable differences in their spectroscopic signatures. These differences are most pronounced in nuclear magnetic resonance (NMR) spectra but are also evident in infrared (IR) spectroscopy and mass spectrometry (MS), providing a multi-faceted approach to their unambiguous identification.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for the three isomers of fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shifts (δ) in ppm

CompoundAldehydic Proton (s)Aromatic Protons (m)
2-Fluorobenzaldehyde10.357.17 - 7.88
3-Fluorobenzaldehyde9.997.33 - 7.76
4-Fluorobenzaldehyde9.97[1][2]7.16 - 7.98[1][2]

¹³C NMR Chemical Shifts (δ) in ppm

CompoundC=OC-FOther Aromatic Carbons
2-Fluorobenzaldehyde~188~162 (d)~117 (d), ~124 (d), ~136
3-Fluorobenzaldehyde~191~163 (d)~115 (d), ~125, ~138 (d)
4-Fluorobenzaldehyde190.5[1][2]166.5 (d, J = 256.7 Hz)[1][2]116.4 (d, J = 22.3 Hz), 132.2 (d, J = 9.7 Hz), 132.8 (d, J = 9.5 Hz)[1][2]

¹⁹F NMR Chemical Shifts (δ) in ppm

CompoundChemical Shift (ppm)
2-Fluorobenzaldehyde-124.7[3]
3-FluorobenzaldehydeNot readily available
4-Fluorobenzaldehyde-102.4[1][2]
Infrared (IR) Spectroscopy

Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-H Stretch (Aldehyde)
2-Fluorobenzaldehyde1710-16852830-2695
3-Fluorobenzaldehyde1710-16852830-2695
4-Fluorobenzaldehyde1710-1685[1]2830-2695[1]
Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
2-Fluorobenzaldehyde124[1]123, 95, 75[1]
3-Fluorobenzaldehyde124123, 95, 75
4-Fluorobenzaldehyde124[1][4]123, 95, 75[1][4]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a Bruker Avance 400 spectrometer.[1][5] Samples were prepared by dissolving approximately 10-30 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard.[1] For ¹H NMR, typical acquisition parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.[1] For ¹³C NMR, a proton-decoupled sequence was utilized with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.[1]

Infrared (IR) Spectroscopy

IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.[1] A small amount of the neat liquid sample was placed directly onto the ATR crystal.[1] The spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a HITACHI M-80A, with electron ionization (EI) at 70 eV.[1][4] The samples were introduced via a gas chromatograph equipped with a suitable capillary column to ensure separation. The mass analyzer was scanned over a mass range of m/z 40-400.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the fluorobenzaldehyde isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Fluorobenzaldehyde Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers 2-Fluorobenzaldehyde 3-Fluorobenzaldehyde 4-Fluorobenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS Compare_NMR Compare Chemical Shifts (δ) & Coupling Constants (J) NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies (cm⁻¹) (C=O, C-F stretches) IR->Compare_IR Compare_MS Compare Fragmentation Patterns (m/z ratios) MS->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

References

Comparative Antifungal Properties of Benzaldehyde Analogues with a Focus on Fluoro-Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of benzaldehyde derivatives, with a particular focus on the potential role of fluorine substitution, as exemplified by analogues of 3-(2-Fluorophenyl)benzaldehyde. Due to a lack of specific experimental data on this compound in the reviewed literature, this guide synthesizes findings from studies on structurally related benzaldehyde analogues to provide a predictive overview of its potential antifungal activity and mechanism of action.

Executive Summary

Benzaldehyde and its derivatives are a class of aromatic compounds that have demonstrated a range of biological activities, including antifungal properties. The introduction of substituents, particularly halogens like fluorine, onto the phenyl ring can significantly modulate this activity. The primary proposed mechanism of antifungal action for benzaldehydes is the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death. While direct data on this compound is limited, studies on analogues, including a derivative synthesized from 2-fluorobenzaldehyde, suggest that fluoro-substituted benzaldehydes are promising candidates for further antifungal research.

Comparative Antifungal Activity of Benzaldehyde Analogues

The antifungal efficacy of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Halogen, hydroxyl, and methoxy groups have been shown to influence the minimum inhibitory concentration (MIC) against various fungal pathogens.

Table 1: Antifungal Activity of Benzaldehyde Analogues against Aspergillus flavus

CompoundFungal StrainIC50 (mM)Fungal Growth Inhibition (%) at 1.15 mMReference
2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA)¹Aspergillus flavus 30410.55~35%[1]

¹Synthesized from 2-fluorobenzaldehyde. This compound demonstrated significant inhibition of aflatoxin B1 production, a key virulence factor of A. flavus.[1]

Table 2: Antifungal Activity of Substituted Benzaldehydes against Various Fungi

While a direct comparison including this compound is not available, structure-activity relationship studies consistently show that substitutions on the benzaldehyde scaffold are critical for antifungal potency. For instance, the presence of an ortho-hydroxyl group has been found to increase antifungal activity.[2] Halogen substitution is also a common strategy in the development of antimicrobial agents to enhance efficacy.[3]

Mechanism of Action: Disruption of Fungal Redox Homeostasis

The prevailing hypothesis for the antifungal action of benzaldehydes is their ability to induce oxidative stress within fungal cells. This is achieved by disrupting the cellular antioxidation systems, which are crucial for fungal survival and pathogenesis.

Several studies indicate that benzaldehydes act as redox-active compounds that can destabilize the cellular redox homeostasis.[2][4] This disruption leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and DNA, ultimately leading to fungal cell death. The use of deletion mutants in the oxidative stress-response pathway of Saccharomyces cerevisiae has supported this proposed mechanism.[2]

Below is a diagram illustrating the proposed signaling pathway for the antifungal activity of benzaldehyde derivatives.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Benzaldehyde Benzaldehyde Analogues Antioxidation Cellular Antioxidation (e.g., Superoxide Dismutase, Glutathione Reductase) Benzaldehyde->Antioxidation Inhibition ROS Increased Reactive Oxygen Species (ROS) Antioxidation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Proteins, Lipids, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis/ Cell Death CellDamage->Apoptosis

Caption: Proposed mechanism of antifungal action for benzaldehyde analogues.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antifungal properties of benzaldehyde derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar) and incubated. Spores or yeast cells are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Preparation of Test Compounds: Stock solutions of the benzaldehyde analogues are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated under appropriate conditions (temperature and duration) for the specific fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized fungal suspension.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control and a standard antifungal agent are also included.

  • Incubation: The plates are incubated under suitable conditions to allow for fungal growth and diffusion of the compound.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Conclusion

While direct experimental evidence for the antifungal properties of this compound is not yet available in the public domain, the existing body of research on its analogues provides a strong rationale for its investigation as a potential antifungal agent. The synthesis of a bioactive derivative from 2-fluorobenzaldehyde is particularly encouraging. Future studies should focus on the synthesis and in vitro antifungal screening of this compound and a wider range of its fluorinated analogues against a panel of clinically relevant fungal pathogens. Elucidation of its precise mechanism of action and structure-activity relationships will be crucial for the development of novel benzaldehyde-based antifungal therapeutics.

References

cytotoxicity evaluation of compounds derived from 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anti-cancer potential of novel compounds.

This guide provides a comparative analysis of the cytotoxic effects of various compounds derived from substituted benzaldehydes, with a focus on chalcone derivatives. Due to a lack of specific published data on the cytotoxicity of compounds derived directly from 3-(2-Fluorophenyl)benzaldehyde, this report details the evaluation of structurally related chalcones. The experimental data presented here is based on the synthesis and in vitro cytotoxicity screening of a series of chalcones against multiple human cancer cell lines.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of a series of synthesized chalcone derivatives was evaluated against five human cancer cell lines: MCF-7 (breast), A549 (lung), PC3 (prostate), HT-29 (colorectal), and the normal liver cell line WRL-68. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound IDParent AldehydeParent AcetophenoneMCF-7A549PC3HT-29WRL-68
1 BenzaldehydeAcetophenone< 20 µg/mL> 20 µg/mL< 20 µg/mL< 20 µg/mL< 20 µg/mL
5 2-Chloro-benzaldehydeAcetophenone< 20 µg/mL> 20 µg/mL< 20 µg/mL< 20 µg/mL< 20 µg/mL
10 3-Methyl-benzaldehyde4-Hydroxyacetophenone< 20 µg/mL> 20 µg/mL< 20 µg/mL< 20 µg/mL< 20 µg/mL
23 2-Hydroxy-benzaldehyde4-Methylacetophenone< 20 µg/mL> 20 µg/mL< 20 µg/mL< 20 µg/mL< 20 µg/mL
24 2-Hydroxy-benzaldehyde4-Methoxyacetophenone< 20 µg/mL> 20 µg/mL< 20 µg/mL< 20 µg/mL< 20 µg/mL
25 3-Chloro-benzaldehydeAcetophenone< 20 µg/mL> 20 µg/mL< 20 µg/mL< 20 µg/mL< 20 µg/mL
2, 7, 8, 14, 18, 20, 22 VariousVarious> 20 µg/mL> 20 µg/mL> 20 µg/mL> 20 µg/mL> 20 µg/mL

Data sourced from a study on the synthesis and anticancer activities of chalcones. Compounds with IC50 values less than 20 µg/mL are considered to have high cytotoxicity.[1]

Experimental Protocols

The evaluation of cytotoxicity for the synthesized chalcone derivatives was conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, PC3, HT-29) and a normal cell line (WRL-68) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized chalcone derivatives.

  • Incubation: The plates were incubated for a further 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. The formazan crystals were then solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was determined by plotting the percentage of cell viability against the compound concentration.

Visualized Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general workflow for the synthesis of chalcone derivatives and a proposed signaling pathway for their induction of apoptosis.

G cluster_synthesis Chalcone Synthesis Workflow cluster_assay Cytotoxicity Evaluation Workflow Substituted Benzaldehyde Substituted Benzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation Substituted Benzaldehyde->Claisen-Schmidt Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Claisen-Schmidt Condensation Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative Compound Treatment Compound Treatment Chalcone Derivative->Compound Treatment Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) G Chalcone Derivatives Chalcone Derivatives Increased ROS Levels Increased ROS Levels Chalcone Derivatives->Increased ROS Levels Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Increased ROS Levels->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Increased ROS Levels->Death Receptor Pathway (Extrinsic) Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway (Intrinsic)->Caspase-9 Activation Caspase-8 Activation Caspase-8 Activation Death Receptor Pathway (Extrinsic)->Caspase-8 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

References

A Comparative Analysis of the Reactivity of 3-(2-Fluorophenyl)benzaldehyde and 3-(2-chlorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

A foundational understanding of the structure of each molecule is crucial for predicting its reactivity. The key difference lies in the nature of the aldehyde: one is aromatic (a benzaldehyde derivative), and the other is aliphatic (a propionaldehyde derivative).

3-(2-Fluorophenyl)benzaldehyde is a biaryl aldehyde, featuring a 2-fluorophenyl group attached to the 3-position of a benzaldehyde ring. Its reactivity is primarily dictated by the electronic interplay between the substituent and the conjugated system of the benzaldehyde.

3-(2-chlorophenyl)propionaldehyde is an aliphatic aldehyde with a 2-chlorophenyl substituent on the gamma-carbon relative to the carbonyl group. Its reactivity is characteristic of aliphatic aldehydes, with the substituent's electronic influence being transmitted through the saturated carbon chain.

A summary of their key properties is presented in Table 1.

PropertyThis compound3-(2-chlorophenyl)propionaldehyde
Molecular Formula C₁₃H₉FOC₉H₉ClO
Molecular Weight 199.21 g/mol 168.62 g/mol
Aldehyde Type AromaticAliphatic
Key Structural Feature 2-fluorophenyl substituent on a benzaldehyde core2-chlorophenyl substituent on a propionaldehyde chain

Comparative Reactivity Analysis

The reactivity of the aldehyde carbonyl group is predominantly governed by the electrophilicity of the carbonyl carbon. This is influenced by electronic effects (induction and resonance) and steric hindrance around the reaction center.

Electronic Effects
  • This compound : The benzaldehyde core itself is less reactive than aliphatic aldehydes due to the resonance delocalization of the carbonyl's pi-electrons into the benzene ring, which reduces the partial positive charge on the carbonyl carbon.[1][2][3][4][5] The 2-fluorophenyl substituent at the meta position of the aldehyde group exerts its electronic influence. The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[6][7][8] It also has a weaker electron-donating resonance effect (+R) due to its lone pairs.[6] In the meta position, the inductive effect typically dominates, thus the 2-fluorophenyl group acts as a net electron-withdrawing group. This withdrawal of electron density from the benzaldehyde ring should increase the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzaldehyde.

  • 3-(2-chlorophenyl)propionaldehyde : As an aliphatic aldehyde, the carbonyl carbon is inherently more electrophilic than in aromatic aldehydes because there is no resonance stabilization with a phenyl ring.[1][2][3][4][5] The 2-chlorophenyl group is separated from the carbonyl group by a two-carbon saturated chain. The electron-withdrawing inductive effect of the chlorine atom will be attenuated by the distance and transmitted weakly through the sigma bonds. Therefore, its impact on the electrophilicity of the carbonyl carbon will be minimal but slightly activating compared to an unsubstituted propionaldehyde.

Steric Effects
  • This compound : The 2-fluorophenyl group is a bulky substituent. Its presence at the 3-position of the benzaldehyde ring does not directly crowd the aldehyde group. However, the ortho-fluoro substituent on the second phenyl ring could influence the overall conformation of the molecule.

  • 3-(2-chlorophenyl)propionaldehyde : The 2-chlorophenyl group is located relatively far from the aldehyde functional group, so it is not expected to cause significant steric hindrance to nucleophilic attack at the carbonyl carbon.

Predicted Reactivity

Based on the analysis above, a qualitative prediction of their relative reactivity can be made:

3-(2-chlorophenyl)propionaldehyde is predicted to be significantly more reactive than this compound, particularly in nucleophilic addition reactions.

This prediction is primarily based on the fundamental difference between aliphatic and aromatic aldehydes. The lack of resonance stabilization in the propionaldehyde derivative makes its carbonyl carbon much more electrophilic and susceptible to nucleophilic attack.[1][2][3][4][5]

The logical flow of this reactivity prediction is illustrated in the diagram below.

G Factors Influencing Aldehyde Reactivity cluster_0 This compound cluster_1 3-(2-chlorophenyl)propionaldehyde A Aromatic Aldehyde B Resonance Stabilization of Carbonyl A->B E Decreased Electrophilicity B->E C 2-Fluorophenyl Group (meta to CHO) D Inductive Effect (-I) > Resonance Effect (+R) C->D F Increased Electrophilicity (relative to benzaldehyde) D->F G Overall Lower Reactivity E->G F->G N Overall Higher Reactivity G->N Comparison H Aliphatic Aldehyde I No Resonance Stabilization of Carbonyl H->I L High Intrinsic Electrophilicity I->L J 2-Chlorophenyl Group (gamma to CHO) K Weak Inductive Effect (-I) (distant) J->K M Slightly Increased Electrophilicity K->M L->N M->N

Caption: Influence of structural and electronic effects on predicted reactivity.

Supporting Experimental Protocols

To empirically validate the predicted reactivity, the following standard experimental protocols for common aldehyde reactions can be employed.

Protocol for Nucleophilic Addition: The Wittig Reaction

This reaction converts an aldehyde to an alkene and is sensitive to the electrophilicity of the carbonyl carbon.

  • Preparation of the Wittig Reagent (Ylide): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. The formation of a characteristic ylide color (often orange or yellow) indicates its generation. Stir for 30 minutes at this temperature.

  • Aldehyde Addition: Dissolve the aldehyde (this compound or 3-(2-chlorophenyl)propionaldehyde, 1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[9]

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the alkene. The reaction rate and yield will provide a quantitative measure of the aldehyde's reactivity.

The generalized workflow for this experiment is depicted below.

G start Start prepare_ylide Prepare Ylide: Phosphonium Salt + Base in THF start->prepare_ylide add_aldehyde Add Aldehyde Solution (Compound of Interest) prepare_ylide->add_aldehyde react_monitor React at Room Temperature Monitor by TLC add_aldehyde->react_monitor workup Aqueous Work-up & Extraction react_monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) & Calculate Yield purify->characterize end End characterize->end

Caption: Generalized experimental workflow for the Wittig reaction.

Protocol for Reduction to an Alcohol using Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride is a common transformation.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in methanol or ethanol (approx. 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution.[10][11]

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purify the product by column chromatography if necessary. The rate of reaction and yield can be used for comparative analysis.

Protocol for Oxidation: Tollens' Test

Tollens' test is a qualitative test that distinguishes aldehydes from ketones. The rate of formation of the silver mirror can provide a qualitative comparison of the ease of oxidation of the two aldehydes.

  • Preparation of Tollens' Reagent:

    • In a clean test tube, add 2 mL of 0.1 M silver nitrate solution.

    • Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide.

    • Add 2% aqueous ammonia dropwise, with shaking, until the precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.[12][13][14]

  • Reaction: Add 2-3 drops of the aldehyde to the freshly prepared Tollens' reagent.

  • Observation: Gently warm the test tube in a water bath (around 60 °C). The formation of a silver mirror on the inner wall of the test tube or a black precipitate of silver indicates a positive test. The time taken for the silver mirror to form can be used as a rough measure of the relative reactivity.

Conclusion

References

Navigating the Structural Landscape of 3-(2-Fluorophenyl)benzaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of a representative reaction product of 3-(2-Fluorophenyl)benzaldehyde—a Schiff base derivative—and outlines the rigorous experimental protocols required for its definitive structural elucidation. By presenting clear, tabulated data and detailed methodologies, we aim to facilitate the seamless integration of this versatile building block into synthetic and medicinal chemistry workflows.

Introduction to this compound in Synthesis

This compound, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, is an aromatic aldehyde with significant potential in the synthesis of complex organic molecules. The presence of the fluorine atom and the biphenyl scaffold can impart unique electronic and steric properties to its derivatives, making them attractive candidates for pharmaceutical and materials science applications. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.

This guide focuses on a common and synthetically valuable reaction: the formation of a Schiff base through the condensation of this compound with an aniline derivative. We will explore the structural confirmation of the resulting N-(3-(2-fluorophenyl)benzylidene)aniline and compare its expected spectroscopic characteristics with a non-fluorinated analogue.

Comparative Analysis of Schiff Base Derivatives

The introduction of a fluorine atom into the phenyl ring of the benzaldehyde moiety is expected to induce noticeable shifts in the spectroscopic data of the resulting Schiff base. Below is a comparative table summarizing the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the fluorinated product versus its non-fluorinated counterpart.

Spectroscopic DataProduct 1: N-(3-(2-fluorophenyl)benzylidene)anilineAlternative: N-(3-phenylbenzylidene)aniline (Non-fluorinated)
¹H NMR (ppm) Expected imine proton (CH=N) signal around 8.5-9.0 ppm. Aromatic protons will exhibit complex splitting patterns, with those on the fluorinated ring showing coupling to ¹⁹F.Imine proton signal typically in the 8.3-8.8 ppm range. Aromatic protons will show standard H-H coupling.
¹³C NMR (ppm) Imine carbon (CH=N) signal around 160-165 ppm. Carbons on the fluorinated ring will appear as doublets due to C-F coupling.Imine carbon signal in a similar range (160-165 ppm). Aromatic carbons will appear as singlets.
Mass Spec (m/z) Expected [M+H]⁺ at approximately 276.11.Expected [M+H]⁺ at approximately 258.13.

Experimental Protocols for Synthesis and Structural Confirmation

The definitive identification of a reaction product relies on a suite of analytical techniques. Below are detailed methodologies for the synthesis and structural characterization of N-(3-(2-fluorophenyl)benzylidene)aniline.

Synthesis of N-(3-(2-fluorophenyl)benzylidene)aniline
  • Reactant Preparation: Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL). In a separate flask, dissolve aniline (1.0 mmol) in absolute ethanol (10 mL).

  • Reaction: Add the aniline solution dropwise to the aldehyde solution with continuous stirring at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

Structural Confirmation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

    • ¹³C NMR: Using the same sample, record the proton-decoupled ¹³C NMR spectrum.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom, obtain a ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the IR spectrum of the solid product to identify characteristic functional group vibrations, such as the C=N stretch of the imine.

  • X-ray Crystallography:

    • For unambiguous structural determination, grow single crystals of the product suitable for X-ray diffraction analysis. This technique provides the precise three-dimensional arrangement of atoms in the molecule.[1][2]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of the target compound.

G cluster_synthesis Synthesis Workflow A This compound C Condensation Reaction (Ethanol, Acetic Acid) A->C B Aniline B->C D Crude Product C->D E Recrystallization D->E F Pure Schiff Base E->F

Caption: Synthetic pathway for the formation of the Schiff base.

G cluster_analysis Structural Confirmation Workflow start Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (HRMS) start->ms ftir FTIR Spectroscopy start->ftir xray X-ray Crystallography start->xray structure Confirmed Structure nmr->structure ms->structure ftir->structure xray->structure

Caption: Analytical workflow for structural elucidation.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-(2-Fluorophenyl)benzaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-Fluorophenyl)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials, is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of potential palladium and nickel-based catalyst systems for this transformation, supported by extrapolated data from analogous reactions found in the scientific literature. The choice of catalyst is critical for optimizing reaction efficiency, yield, and purity, particularly when dealing with sterically hindered and electronically demanding substrates.

Performance Comparison of Catalyst Systems

The selection of an appropriate catalyst system is paramount for the successful synthesis of this compound. The table below summarizes the performance of representative palladium and nickel-based catalysts in Suzuki-Miyaura coupling reactions involving substrates with similar steric and electronic properties. The data presented is a composite from multiple sources to provide a comparative benchmark.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages
Palladium-based
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-1102-1285-95High efficiency for sterically hindered substrates.
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Dioxane1004-1680-92Broad functional group tolerance.
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80-10012-2470-85Readily available and cost-effective.
Nickel-based
NiCl₂(dppp)dpppK₃PO₄Dioxane80-10012-2475-90Lower cost alternative to palladium.
Ni(cod)₂ / IPrIPrK₃PO₄Toluene100-1208-1880-95Effective for challenging cross-couplings.

Note: The presented data is a guideline based on similar Suzuki-Miyaura reactions and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction are provided below. These protocols are general and may require optimization for specific laboratory conditions and scales.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-formylphenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the appropriate phosphine ligand (e.g., SPhos, 1-5 mol%).

  • Reagent Addition: Add the aryl halide, 1-bromo-2-fluorobenzene (1.0 equivalent), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling:

  • Catalyst Preparation: In a glovebox, to a dry vial, add the nickel precatalyst (e.g., NiCl₂(dppp), 2-10 mol%) and the ligand, if separate.

  • Reaction Setup: In a separate dry Schlenk flask, add 3-formylphenylboronic acid (1.5 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), and the base (e.g., K₃PO₄, 3 equivalents).

  • Reagent and Solvent Addition: Add the catalyst to the Schlenk flask, followed by the addition of a dry, degassed solvent (e.g., Dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor for completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the palladium-catalyzed reaction.

Visualizing the Process: Workflow and Catalytic Cycle

To further elucidate the experimental and mechanistic aspects of this synthesis, the following diagrams are provided.

G cluster_workflow Experimental Workflow reagents Combine Reactants: 3-formylphenylboronic acid, 1-bromo-2-fluorobenzene catalyst Add Catalyst System: Pd or Ni source + Ligand + Base reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-X L_n pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)-Ar' L_n pd_aryl_halide->pd_aryl_boronate Transmetalation (Ar'-B(OR)2) pd_aryl_boronate->pd0 Reductive Elimination (Ar-Ar')

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion and Catalyst Selection

Palladium-based catalysts are the most widely employed for Suzuki-Miyaura couplings due to their high reactivity and functional group tolerance.[1] For the synthesis of this compound, which involves a sterically hindered 2-fluorophenyl group, ligands such as SPhos and XPhos are often preferred. These bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[2][3] While classic catalysts like Pd(PPh₃)₄ can be effective, they may require harsher conditions and result in lower yields for this type of transformation.

Nickel-based catalysts have emerged as a cost-effective and sustainable alternative to palladium.[4][5] Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts.[6] For instance, nickel catalysis can be less sensitive to electronic effects but more influenced by coordinating functional groups on the substrates.[6] In the context of synthesizing this compound, nickel catalysts like NiCl₂(dppp) or those generated in situ from Ni(cod)₂ and an N-heterocyclic carbene (NHC) ligand such as IPr could offer a viable, lower-cost alternative, especially for large-scale production. However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.

References

Safety Operating Guide

Proper Disposal of 3-(2-Fluorophenyl)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Fluorophenyl)benzaldehyde, a compound often used as an intermediate in organic synthesis.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 676348-33-7) was not publicly available at the time of this writing. The following procedures are based on the safety data for structurally similar compounds, such as benzaldehyde and other fluorinated benzaldehyde derivatives. It is imperative to obtain and follow the specific guidance provided in the SDS from your chemical supplier before handling or disposing of this substance.

Summary of General Hazards

Based on data for analogous compounds, this compound is anticipated to present several hazards. The following table summarizes typical hazard classifications for substituted benzaldehydes.

Hazard CategoryClassificationPrecautionary Statement Codes
FlammabilityCombustible LiquidH227
Acute Toxicity (Inhalation)Harmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335
Reproductive ToxicityMay damage fertility or the unborn childH360
Aquatic ToxicityToxic to aquatic life with long lasting effectsH411

Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Always adhere to local, regional, and national regulations for chemical waste disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[1]

Step 2: Waste Collection

  • Original Container: Whenever possible, leave the chemical in its original container.

  • Waste Container: If transferring is necessary, use a clearly labeled, compatible, and sealable waste container. Do not mix with other waste materials.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

Step 3: Handling Spills

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Clean: Clean the affected area thoroughly.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet.

  • Dispose of the empty container as you would the product itself, as it may retain hazardous residues.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Assess Hazards (Consult SDS) B Wear Appropriate PPE A->B C Prepare Waste Container (Labeled & Sealed) B->C G Spill Occurs B->G During Handling D Transfer Chemical Waste C->D E Store Securely Pending Disposal D->E F Arrange for Licensed Waste Disposal E->F H Contain & Collect Spill (Inert Absorbent) G->H H->D

Caption: Logical workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling 3-(2-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. The following recommendations are based on the known hazards of structurally similar compounds, including various fluorinated benzaldehydes.

Hazard Assessment

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Inhaled or Swallowed: May be harmful if inhaled or swallowed.[3]

  • Combustible Liquid: The substance is likely a combustible liquid.[4]

  • Potential for Other Health Effects: Some related compounds may have additional health effects, including potential reproductive toxicity.

Given these potential hazards, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatNot generally required if performed in a certified chemical fume hood
Solution Preparation and Transfers Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and a chemical-resistant apronNot generally required if performed in a certified chemical fume hood
Running Reactions Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and a chemical-resistant apronRecommended if there is a potential for aerosol generation or if not working in a fume hood
Work-up and Purification Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and a chemical-resistant apronRecommended if there is a potential for aerosol generation or if not working in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Note on Glove Selection: Always consult the glove manufacturer's compatibility chart for specific breakthrough times. For aromatic aldehydes and fluorinated compounds, nitrile or neoprene gloves are generally recommended.[5] Double-gloving provides an additional layer of protection.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh/Measure in Fume Hood prep_hood->handle_weigh handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction handle_workup Conduct Work-up and Purification handle_reaction->handle_workup cleanup_decon Decontaminate Glassware handle_workup->cleanup_decon cleanup_store Store Securely in a Ventilated Area cleanup_decon->cleanup_store disp_waste Collect Waste in Labeled, Compatible Containers cleanup_store->disp_waste disp_dispose Dispose as Halogenated Organic Waste disp_waste->disp_dispose

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate Spill Response PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency Spill Response for this compound.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams.[5]

  • Disposal Method: As a fluorinated organic compound, it should be disposed of as hazardous waste.[5] Thermal treatment (incineration) is a potential disposal method for PFAS and other fluorinated compounds, as it can permanently eliminate them.[6] Alternatively, disposal in a designated hazardous waste landfill is an option.[6]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.